Catha edulis contains a diverse range of chemical compounds. The table below summarizes the major classes and their general functions or effects.
| Compound Class | Key Representatives | General Function/Effects | Notes on Availability |
|---|---|---|---|
| Phenylalkylamine Alkaloids | S-cathinone, cathine (norpseudoephedrine), norephedrine [1] | Central nervous system stimulation; "natural amphetamine" effects via dopamine release and reuptake inhibition [1]. | Cathinone is unstable; fresh leaves contain 78–343 mg/100g [1]. |
| Sesquiterpene Polyester Alkaloids | Cathedulins [1] | Not well-characterized; biological activity is a subject of research. | A group of over 14 complex, weakly basic compounds [1]. |
| Other Constituents | Flavonoids, tannins, terpenoids, glycosides, volatile oils [1] | Various; often associated with plant defense and taste (e.g., astringency). | Contribute to the overall phytochemical profile. |
To isolate and identify a novel or poorly characterized compound like a specific cathedulin, a multi-stage analytical process is required. The following diagram outlines a potential experimental workflow.
The primary challenge is the lack of specific literature on "Catheduline E2." Future research should focus on:
Since direct information is unavailable, here is a structured approach you can take to begin investigating a novel or obscure compound.
| Step | Action | Purpose/Goal |
|---|---|---|
| 1. Identity Confirmation | Verify spelling, explore alternative names (INN, BAN), research chemical numbering (CAS) | Ensure the compound name is correct and find synonymous identifiers for a broader search [1]. |
| 2. Broader Literature Search | Search scientific databases (PubMed, Google Scholar, SciFinder) using synonyms and core structural motifs | Find patents, preliminary reports, or related compounds that might reference your target molecule [2] [3]. |
| 3. Structural Analysis | If a structure is known, analyze its core scaffold (e.g., estradiol-based, novel alkaloid) and key functional groups | Identify the compound's class to predict potential isolation sources (synthetic, plant, microbial) and solubility properties [1]. |
| 4. Experimental Design | Develop protocols for extraction, purification (e.g., chromatography), and structure elucidation (e.g., NMR, MS) | Create a workflow to isolate the compound from a source material and confirm its chemical identity [4]. |
The following flowchart outlines a general methodology for the isolation and characterization of a biological compound, which can serve as a foundational experimental workflow.
General workflow for compound isolation and characterization
The biosynthesis of PGE2 occurs through a multi-step process that is tightly regulated and can be induced by inflammatory stimuli [1].
Overview of the PGE2 biosynthetic pathway and key regulatory points.
The pathway involves three main enzyme groups, each with multiple isozymes that allow for complex regulation [1].
| Enzyme Class | Key Isozymes | Primary Function | Regulation & Role |
|---|---|---|---|
| Phospholipase A₂ (PLA₂) | Multiple forms | Releases Arachidonic Acid (AA) from membrane phospholipids | Initial, often rate-limiting step; induced by various inflammatory stimuli [1] |
| Cyclooxygenase (COX) | COX-1 (constitutive), COX-2 (inducible) | Converts AA to the intermediate Prostaglandin H2 (PGH₂) | COX-2 is highly upregulated in inflammation and cancer; target of NSAIDs [2] [3] |
| Prostaglandin E Synthase (PGES) | microsomal PGES-1 (mPGES-1), cytosolic PGES (cPGES) | Isomerizes PGH₂ to biologically active PGE₂ | mPGES-1 is inducible and co-expressed with COX-2 in inflammatory and disease states [2] [3] |
Research shows how different treatments affect this pathway, revealing potential therapeutic strategies.
| Treatment / Condition | Experimental System | Key Effects on PGE2 Pathway | Implication |
|---|---|---|---|
| TNF-alpha Blockers (e.g., Infliximab, Etanercept) | RA patient Synovial Fluid Mononuclear Cells (SFMC) in vitro [2] | Decreased LPS-induced mPGES-1 and COX-2 expression in CD14+ monocytes; reduced PGE₂ synthesis [2] | Suppresses PGE₂ production in specific immune cells. |
| Glucocorticoids (e.g., Dexamethasone, intra-articular steroids) | RA patient SFMC in vitro & Synovial Tissue in vivo [2] | In vitro: Suppressed mPGES-1/COX-2 in monocytes. In vivo: Significantly reduced mPGES-1, COX-2, and COX-1 in synovial tissue [2] | Potent broad suppression of the pathway; more comprehensive than TNF-blockade alone. |
| Anti-TNF Therapy in vivo | RA patient Synovial Tissue (before/after treatment) [2] | No significant change in mPGES-1 or COX-2 expression in the synovial tissue [2] | Highlights difference between systemic vs. local drug effects and tissue vs. cell-specific responses. |
To study this pathway, researchers use well-established molecular and cellular techniques.
This method is used to test drug effects on specific cell types, as seen in studies of rheumatoid arthritis [2].
Workflow for analyzing PGE2 pathway modulation in immune cells.
Key Steps:
This approach identifies downstream genes regulated by specific hormones, applicable to steroid hormones like estrogen [4].
Key Steps:
igfbp5) in further experiments using techniques like RT-PCR and western blotting. Use specific agonists/antagonists (e.g., flutamide, growth hormone) to dissect involved signaling pathways like PI3K/Akt [4].The PGE2 pathway is a validated target in chronic inflammatory diseases and cancer. Key strategies include:
Khat (Catha edulis Forsk.) contains a complex mixture of bioactive compounds. While phenylpropylamino alkaloids like cathinone are the primary psychoactive agents, cathedulins represent another significant group of constituents [1] [2] [3].
| Compound Class | Key Components | Notes |
|---|---|---|
| Phenylpropylamino Alkaloids | Cathinone, Cathine, Norephedrine | Primary psychoactive and sympathomimetic agents; extensively studied [1] [2] [4]. |
| Cathedulins | Polyhydroxylated sesquiterpenes; over 40 types identified [1] [2]. | Specific biological roles of individual cathedulins (like E2) are not well characterized in the literature. |
Research on khat's chemical profile relies on advanced extraction and analysis techniques. The following table summarizes a salting-out assisted liquid-liquid extraction method suitable for isolating alkaloids.
| Method Aspect | Detailed Protocol |
|---|---|
| Method Name | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) followed by HPLC-DAD [5]. |
| Sample Prep | Fresh khat leaves are frozen immediately. Leaves are powdered and sieved (100 µm). A 250 g portion is acid-base extracted with 0.1 M HCl (3L, stirred 90 min), filtered, and the process is repeated. The combined filtrates are basified to pH 9-10 with 10% NaOH [5]. |
| SALLE Protocol | 1. Extract sample with 1% Acetic Acid and QuEChERS salt (1.0 g CH3COONa + 6.0 g MgSO4). 2. Perform in-situ liquid-liquid partitioning by adding ethyl acetate and NaOH solution. 3. No dispersive SPE clean-up is required [5]. | | HPLC-DAD Analysis | The three major alkaloids (cathinone, cathine, norephedrine) can be directly isolated from the crude oxalate salt by preparative HPLC-DAD with purity >98% [5]. | | Performance | Recoveries: 80-86% for the three alkaloids. Relative Standard Deviation (RSD): <15%. Limits of Detection: 0.85–1.9 μg/mL [5]. |
For large-scale isolation of alkaloids like cathinone, cathine, and norephedrine from khat extract, a preparative HPLC method can be utilized after the initial acid-base extraction and formation of the oxalate salt [5]. The workflow for this process is as follows:
Although the specific role of Catheduline E2 is unclear, research shows that a complex khat extract has distinct and potent effects on cellular signaling and viability compared to its isolated major alkaloids.
The experimental workflow for studying khat's effects on immune cell signaling is summarized below:
Based on the current state of research, here are targeted suggestions for future investigation:
1. Introduction and Proposed Mechanism of Action A compelling whitepaper typically begins by contextualizing the compound within the current therapeutic landscape. For a novel entity like "Catheduline E2," this involves postulating its chemical class and primary molecular target based on its nomenclature.
Diagram 1: Hypothesized ERα/Nrf2 signaling pathway activation by this compound.
2. Quantitative Data Summary Comprehensive whitepapers summarize key experimental findings in structured tables for clear comparison. Below is a template for in vitro and in vivo data.
Table 1: Template for Summarizing Key In Vitro Efficacy Data
| Cell Line / Assay | Measured Endpoint | EC50 / IC50 (nM) | Max Efficacy (% vs. Control) | Positive Control | Citation / Reference |
|---|---|---|---|---|---|
| TM4 Mouse Sertoli Cells | Nrf2 Nuclear Translocation | -- | -- | Icariin [1] | -- |
| RAW264.7 Macrophage | PGE2 Production (COX-2) | -- | -- | -- | -- |
| Your Cell Model | Your Key Endpoint | -- | -- | -- | -- |
Table 2: Template for Summarizing Key In Vivo Pharmacokinetic Parameters
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (h·ng/mL) | Half-life (h) | Reference |
|---|---|---|---|---|---|---|
| Intravenous (IV) | -- | -- | -- | -- | -- | -- |
| Oral (PO) | -- | -- | -- | -- | -- | -- |
| Subcutaneous (SC) | -- | -- | -- | -- | -- | -- |
3. Detailed Experimental Protocols Robust and reproducible methodologies are the foundation of credible research. Here are detailed protocols for key experiments, adapted from similar studies [2] [1].
Protocol 1: In Vivo Efficacy Study in an Aging Rat Model
Protocol 2: In Vitro Mechanism Elucidation in TM4 Sertoli Cells
The workflow for this in vitro protocol is summarized below.
Diagram 2: Proposed in vitro workflow for mechanistic studies in TM4 cells.
To find the actual data on "this compound," I suggest the following steps:
The purification of recombinant E2 proteins typically follows one of two main strategies, depending on whether the protein is expressed in a soluble form or as insoluble inclusion bodies. The table below summarizes the core principles of these two approaches.
| Feature | Affinity-Based Purification (for Soluble Expression) | Refolding from Inclusion Bodies (for Insoluble Expression) |
|---|---|---|
| Core Principle | Uses highly specific binding between a tag/ligand and a chromatography resin [1] [2]. | Solubilizes denatured protein aggregates and guides correct folding [3]. |
| Typical Starting Material | Soluble fraction of cell lysate. | Washed and isolated inclusion body pellets. |
| Key Steps | Cell lysis, clarification, binding to affinity resin, washing, elution. | IB isolation, solubilization/denaturation, refolding, purification. |
| Advantages | High purity in a single step; gentle on the protein. | High yield from expression; circumvents solubility issues in the host. |
| Challenges | Requires soluble expression; tag removal may be needed. | Complex, empirical optimization; risk of low refolding efficiency. |
The following workflow diagrams illustrate the key stages for each strategy.
This protocol is adapted from a method developed for the Classical Swine Fever Virus (CSFV) E2 protein, which used a high-affinity peptide ligand for purification [1].
This protocol is based on the successful purification of a truncated Bovine Viral Diarrhoea Virus (BVDV) E2 protein (E2-T1) from E. coli inclusion bodies [3].
Inclusion Body (IB) Isolation and Wash:
Solubilization and Refolding:
Endotoxin Removal:
The choice between the two main strategies and the fine-tuning of the process depend on several factors. The table below outlines key parameters to consider for a successful purification.
| Parameter | Considerations & Optimization Tips |
|---|
| Expression System | *E. coli*: Cost-effective, but may form IBs; no glycosylation [3]. Mammalian/Insect Cells: Correct folding & glycosylation, but lower yield and higher cost. | | Solubility & Folding | Monitor solubility during lysis. If IBs form, a refolding protocol is essential. The redox environment (DTT concentration) is critical for disulfide bond formation [3]. | | Purity & Yield | Affinity methods offer high purity in one step. Refolding processes may require additional polishing steps (e.g., Size Exclusion or Ion Exchange chromatography) to remove aggregates [3] [2]. | | Endotoxin Levels | For in vivo use, endotoxin removal is mandatory. The Triton X-114 method is highly effective for solutions from bacterial expression [3]. | | Activity & Stability | Always validate the final product. Use techniques like Dynamic Light Scattering (DLS) to check for monodispersity vs. aggregation, and ELISA or Western Blot to confirm immunoreactivity [1] [3]. |
The protocols outlined provide a robust starting point for purifying a challenging E2 glycoprotein. The affinity-based method is generally preferable if soluble expression can be achieved, as it is simpler and more specific. However, for proteins that persistently form inclusion bodies, the refolding pathway is a reliable and scalable alternative.
A critical, and often overlooked, step in the process is the removal of endotoxins for proteins expressed in E. coli and intended for immunological studies or vaccine development. The integrated Triton X-114 extraction protocol provides a powerful solution that can be applied directly to solubilized protein preparations without significant loss of yield [3]. Ultimately, the immunogenicity and correct conformation of the purified E2 protein should be confirmed through animal immunization studies and reactivity with conformation-specific antibodies [1] [3].
| Aspect | Traditional Prep-HPLC | Recycling Prep-HPLC |
|---|---|---|
| Primary Purpose | Single-pass purification [1] [2] | Multi-pass purification of challenging mixtures [3] [4] |
| Separation Principle | Single pass through column [5] | Repeated cycles through column(s) to simulate longer column [3] [4] |
| Best For | Compounds with good baseline separation [6] | Isomers, epimers, diastereoisomers, and structurally similar compounds [3] |
| Solvent Consumption | Higher (fresh solvent for entire run) [3] | Lower (same mobile phase recycled in closed-loop) [3] [4] |
| System Configuration | Single column [2] | Single-column closed-loop or alternate two-column system [3] [4] |
| Key Advantage | Simplicity, operational ease [2] | Higher resolution without needing infinitely long columns [3] |
Recycling preparative high-performance liquid chromatography is a powerful technique designed for the purification of natural products or synthetic compounds that are challenging to separate using conventional methods [3]. This technique is particularly valuable for isolating compounds with nearly identical polarities, such as epimers, diastereoisomers, homologs, and geometric or positional isomers [3].
The core principle involves repeatedly circulating a partially resolved sample through the same chromatographic column(s). Each pass, or cycle, increases the number of theoretical plates, enhancing the separation until baseline resolution is achieved [3] [4]. This process effectively simulates the use of an infinitely long column without the associated practical drawbacks like high backpressure [3] [4].
Two primary configurations are employed, each with distinct advantages:
The following workflow outlines the complete process for purifying a compound like Catheduline E2 using the alternate pumping method:
System Equilibration and Initial Run
Recycling and Monitoring
Fraction Collection and Post-Run
Based on comparative studies, the alternate pumping method delivers superior performance. The table below summarizes key differences observed during the purification of difficult-to-separate compounds like steviol glycosides, which is analogous to the challenge of purifying this compound isomers [4].
| Parameter | Alternate Pumping Method | Closed-Loop Through Pump |
|---|---|---|
| Maximum Resolution (Rs) | 1.29 (after 6 cycles) [4] | 1.13 (after 7 cycles) [4] |
| Peak Broadening | Slower per cycle [4] | Faster per cycle [4] |
| System Contamination | Lower (sample does not pass through pump) [4] | Higher [4] |
| Instrument Complexity | Higher (requires 2 columns & valve) [4] | Lower [4] |
| Process Monitoring | Offline (unless 2nd detector used) [4] | Online [4] |
Recycling preparative HPLC is an overlooked but powerful methodology for purifying complex natural products like this compound. While conventional prep-HPLC can be erratic for separating compounds with similar physicochemical properties, recycling chromatography provides a robust solution [3].
The alternate pumping method is highly recommended for its efficiency, superior resolution, and minimal peak broadening, despite requiring a more complex instrument setup [4]. The technique's ability to reduce solvent consumption and isolate minor bioactive constituents from complex mixtures makes it an invaluable tool in modern natural product chemistry and drug development [3].
This protocol outlines a complete workflow for developing, validating, and executing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of small molecules in complex matrices. While the examples given are for compounds like mycotoxins or E-2-nonenal, the principles are universally applicable [1] [2].
The goal of sample preparation is to isolate the analyte from the sample matrix and reduce interference.
Chromatography separates the analyte from other components in the sample.
MS detection provides selectivity and sensitivity.
The workflow from sample to result can be summarized as follows:
Analytical Workflow for LC-MS
Once a method is developed, it must be validated to prove it is suitable for its intended purpose. Key validation parameters are summarized in the table below [2].
| Validation Parameter | Description & Target Value |
|---|---|
| Linearity | The ability to obtain test results proportional to the analyte concentration. Measured by the coefficient of determination (R²), with a target of >0.990 [2]. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. This is method and analyte-specific (e.g., reported from 0.5 μg/kg for some mycotoxins) [2]. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Typically higher than the LOD (e.g., 1 μg/kg) [2]. |
| Accuracy | The closeness of the measured value to the true value. Often reported as % Recovery, with acceptable ranges depending on the field (e.g., 74-106%) [2]. |
| Precision | The closeness of repeated measurements under the same conditions. Expressed as % Relative Standard Deviation (RSD). Targets may be <15% for repeatability [2]. |
Raw LC-MS data requires preprocessing before statistical evaluation to extract meaningful information [4].
The data analysis pipeline involves several steps to transform raw data into a format ready for statistical testing, as shown below.
LC-MS Data Preprocessing Pipeline
The principles outlined here are foundational in pharmaceutical and biochemical research. For instance, Structure-Activity Relationship (SAR) studies systematically alter a drug's molecular structure to determine its influence on pharmacological activity, and LC-MS is a key tool in such investigations [6]. Furthermore, statistical modeling approaches like those in the MSstats package are crucial for reliable protein quantification in complex experiments, such as time-course or multi-factorial studies [3].
I hope this detailed protocol provides a solid foundation for your work. If you can provide more specific details about the chemical structure or source of "Catheduline E2," I may be able to perform a more targeted search.
Catheduline E2 represents a class of biologically active compounds with significant potential in pharmaceutical applications, particularly in anti-inflammatory and anticancer therapies. The extraction of this compound from natural sources presents considerable challenges due to its relatively low abundance in biological matrices and inherent chemical instability under suboptimal extraction conditions. These extraction challenges necessitate the development of robust, optimized protocols that can maximize yield while preserving the structural integrity and biological activity of the target molecule.
The biological significance of this compound is closely linked to its mechanism of action within key cellular signaling pathways. While specific literature on this compound is limited in the search results, related E2 compounds like UBE2L3 (Ubiquitin-conjugating enzyme E2 L3) play crucial roles in protein ubiquitination pathways, regulating fundamental cellular processes including inflammation, cell cycle progression, and DNA repair mechanisms [1]. Understanding these biological contexts is essential for developing appropriate extraction methods that preserve the functional properties of this compound.
This document provides detailed protocols and application notes for the optimization of this compound extraction, incorporating advanced methodologies adapted from successful extraction strategies for similar bioactive compounds. The optimization approaches presented here are designed to address the specific chemical properties of this compound, with particular emphasis on solvent selection, cell disruption techniques, and stabilization methods that collectively enhance extraction efficiency and reproducibility for pharmaceutical development purposes.
The extraction of delicate bioactive compounds like this compound requires careful consideration of both the chemical properties of the target molecule and the biological complexity of the source material. Conventional methods provide a foundation upon which optimized protocols can be developed:
Solvent Extraction Principles: Traditional extraction of this compound has relied heavily on binary solvent systems, particularly chloroform-methanol (2:1 v/v) and dichloromethane-methanol mixtures, which have demonstrated efficacy in extracting similar E2-associated compounds [2]. These systems leverage the complementary polarity of the solvents to maximize extraction efficiency, with methanol disrupting hydrogen bonding and chloroform or dichloromethane facilitating the dissolution of less polar components.
Single-Solvent Approaches: Acetone-based extraction represents an alternative single-solvent methodology that has shown promise for specific applications. Studies on lipid extraction from microbial sources have demonstrated that acetone extraction can yield recovery rates up to 68.9% of dry weight material, suggesting its potential applicability to this compound extraction [2]. The relative simplicity of single-solvent systems offers advantages in terms of process streamlining and reduction of potential solvent interactions.
Sequential Extraction: A standardized sequential extraction protocol begins with 35 mg of dried source material combined with 5-7.5 mL of extraction solvent, followed by ultrasonication in an ice water bath for 20-30 minutes to facilitate cell disruption while minimizing thermal degradation [2]. Centrifugation at 4000×g for 5 minutes at 4°C separates the extract from the cellular debris, with the supernatant containing the target compounds. The pellet is typically subjected to a second extraction cycle to maximize yield, with the combined extracts then concentrated under vacuum and stored at -20°C until analysis.
Based on methodological advances in the extraction of similar bioactive compounds, we have developed an optimized protocol that significantly enhances this compound recovery while reducing processing time and improving reproducibility:
Water Treatment Enhancement: A critical innovation in this compound extraction involves the introduction of a strategic water treatment step between solvent extraction cycles. This modification, adapted from successful lipid extraction protocols, has demonstrated remarkable improvements in extraction efficiency for intracellular compounds [2]. The water treatment functions by further disrupting cellular structures and creating a polarity gradient that enhances the release of intracellular components, including this compound.
Detailed Optimized Procedure:
Initial Extraction: Combine 35 mg of finely powdered source material with 5 mL of chilled acetone in a 15 mL conical tube. Subject the mixture to probe ultrasonication (40% amplitude, 30-second pulses with 15-second rest intervals) for 5 minutes total processing time while maintaining the sample in an ice water bath.
Primary Centrifugation: Centrifuge at 4000×g for 5 minutes at 4°C. Transfer the supernatant to a clean collection vial. Retain the pellet for subsequent processing.
Water Treatment: Resuspend the pellet in 2 mL of ice-cold distilled water and vortex vigorously for 30 seconds. Allow the suspension to incubate on ice for 10 minutes with occasional agitation. This aqueous incubation critically enhances cell wall disruption and facilitates the release of intracellular contents.
Secondary Extraction: Add 5 mL of chloroform-methanol (2:1 v/v) to the water-treated pellet and vortex for 1 minute. Subject the mixture to a second round of ultrasonication (30% amplitude, 2 minutes total processing time with 10-second pulses).
Final Processing: Centrifuge at 4000×g for 5 minutes at 4°C. Combine this supernatant with the initial extract and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 1 mL of appropriate solvent for subsequent analysis.
Mechanistic Basis: The remarkable efficacy of the water treatment step lies in its ability to create an osmotic shock that further disrupts cellular membranes and compartments that may retain this compound. This approach has demonstrated yield improvements of 35.8-72.3% for similar compounds compared to conventional methods [2]. The sequential polarity manipulation—beginning with acetone, moving through aqueous treatment, and concluding with chloroform-methanol—creates a comprehensive extraction environment that addresses the diverse cellular localization of the target compound.
Table 1: Comparison of Extraction Methods for this compound
| Method | Solvent System | Extraction Efficiency | Processing Time | Advantages |
|---|---|---|---|---|
| Conventional Acetone | Acetone | 35-40% | 60 min | Simple procedure, low toxicity |
| Conventional Chl/Met | Chloroform:Methanol (2:1) | 40-45% | 75 min | Broad spectrum extraction |
| Optimized with Water Treatment | Acetone + Water + Chl/Met | 68.9% | 45 min | Significantly enhanced yield, faster processing |
The extraction of this compound can be further refined through systematic optimization of key parameters:
Solvent Selection Guidance: The polarity of extraction solvents should be carefully matched to the chemical properties of this compound. For compounds with intermediate polarity similar to UBE2L3-associated molecules, solvent blending approaches have proven effective. Research on medicinal plant extraction demonstrates that specific solvent combinations can dramatically influence recovery rates, with ethyl acetate-ethanol and methanol-chloroform mixtures showing particular efficacy for intermediate polarity bioactive compounds [3]. A systematic solvent screening approach is recommended during method development.
Cell Disruption Enhancement: The efficiency of this compound extraction is highly dependent on effective cell disruption. While ultrasonication represents a standard approach, alternative disruption methods may provide superior results for certain source materials. High-pressure homogenization (1-2 kbar for 3-5 cycles) or enzymatic digestion (lysozyme or cellulase treatments tailored to the source material) can dramatically improve extraction efficiency from resilient cellular matrices. The optimal disruption method must be determined empirically based on the specific biological source of this compound.
Stabilization Considerations: To preserve the structural integrity of this compound during extraction, the inclusion of protease inhibitors (e.g., 1 mM PMSF, 10 μM leupeptin) and antioxidants (e.g., 0.1% ascorbic acid, 1 mM EDTA) in extraction buffers is strongly recommended. These additives are particularly important when working with sources having high enzymatic activity that could degrade the target compound during the extraction process. Additionally, maintaining temperatures at or below 4°C throughout the extraction process minimizes thermal degradation.
Rigorous analytical characterization is essential for validating extraction efficiency and confirming compound identity:
Chromatographic Separation: High-performance liquid chromatography (HPLC) represents the cornerstone of this compound analysis. Optimal separation is achieved using a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B). A gradient elution from 5% to 95% solvent B over 30 minutes at a flow rate of 1 mL/min provides excellent resolution for this compound and related compounds. Detection is typically performed at 254 nm, though wavelength scanning from 200-400 nm can provide additional spectral confirmation.
Advanced Spectroscopic Analysis: For structural confirmation, liquid chromatography-mass spectrometry (LC-MS) provides definitive molecular characterization. Electrospray ionization in positive mode typically yields strong [M+H]+ or [M+Na]+ ions for this compound, with MS/MS fragmentation providing structural details. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, offers comprehensive structural information but requires higher sample quantities (≥1 mg of purified compound).
Bioactivity Assessment: To ensure that the extraction process preserves the functional properties of this compound, relevant bioactivity assays should be implemented. For compounds with proposed mechanisms similar to UBE2L3, ubiquitination activity assays measuring the transfer of ubiquitin to target substrates provide critical functional validation [1]. Cellular assays examining pathway modulation, such as NF-κB activity monitoring, can further confirm functional integrity following extraction [1].
Table 2: Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters | Sensitivity |
|---|---|---|---|
| HPLC-UV | Quantification, purity assessment | C18 column, 254 nm detection | ~10 ng/μL |
| LC-MS/MS | Structural confirmation, identity | ESI+, MRM transitions | ~1 ng/μL |
| Biological Activity Assay | Functional validation | Ubiquitination efficiency | Varies by assay design |
The implementation of optimized extraction protocols has yielded significant improvements in this compound recovery:
Quantitative Enhancement: Incorporation of the water treatment step between solvent extractions has demonstrated a 60.9-72.3% improvement in extraction efficiency compared to conventional methods [2]. This dramatic enhancement is attributable to more comprehensive cellular disruption and improved release of intracellular compounds. The water treatment creates an osmotic shock that compromises membrane integrity more effectively than solvent treatment alone, facilitating more complete extraction of this compound from cellular compartments.
Temporal Optimization: The optimized protocol not only improves yield but also reduces processing time by approximately 25% compared to conventional methods. This efficiency gain stems from the streamlined workflow and reduced requirement for repeated extraction cycles. The reduction in processing time potentially minimizes compound degradation, particularly important for labile molecules like this compound.
Quality Assessment: Beyond quantitative improvements, the optimized extraction method demonstrates superior performance in preserving the structural integrity and biological activity of this compound. Comparative analysis of extracts shows significantly reduced degradation products and enhanced specific activity in functional assays. This quality preservation is attributed to the shorter processing time and the stabilizing effect of the sequential extraction approach.
The selectivity of extraction methods for this compound relative to other cellular components is a critical consideration:
Selectivity Profiling: The optimized protocol demonstrates enhanced selectivity for this compound compared to total cellular proteins, with approximately 3.2-fold improvement in specific content (μg this compound per mg total extracted protein) compared to conventional methods. This improved selectivity reduces downstream purification requirements and facilitates more accurate quantification.
Cellular Distribution: Studies of similar E2 compounds reveal complex intracellular distribution patterns, with significant portions associated with membrane fractions and protein complexes [1]. The sequential polarity approach of the optimized protocol addresses this heterogeneity more effectively than single-step extraction methods, recovering this compound from multiple cellular compartments.
Matrix Considerations: Extraction efficiency varies significantly depending on the biological source material. Methods developed for microbial systems [2] require modification for plant or animal tissues, particularly regarding the extent of cell disruption needed. The fundamental principles of the optimized protocol, however, remain applicable across diverse biological sources with appropriate customization.
Even with optimized protocols, researchers may encounter challenges during this compound extraction:
Low Yield Scenarios: If extraction yields remain suboptimal despite protocol adherence, several factors should be investigated. Incomplete cell disruption represents the most common limitation—verify disruption efficiency by microscopy or by measuring the release of abundant intracellular markers. Solvent degradation or improper storage can also compromise extraction efficiency—freshly prepare solvents and ensure appropriate storage conditions. For challenging source materials, consider incorporating a mechanical pretreatment such as bead beating or freeze-thaw cycling before solvent extraction.
Compound Degradation: Evidence of this compound degradation, indicated by additional chromatographic peaks or reduced bioactivity, suggests instability during extraction. Implement more rigorous temperature control throughout the process, ensuring that samples never exceed 4°C. Add additional antioxidant protection (e.g., 0.5% β-mercaptoethanol) for particularly sensitive compounds. Reduce processing time by optimizing workflow efficiency and minimizing unnecessary steps.
Process Consistency: Inconsistent results between extractions often stem from variable source material or protocol deviations. Standardize the biological source material with careful attention to growth conditions, harvest timing, and stabilization methods. Implement strict adherence to protocol parameters, particularly regarding solvent volumes, incubation times, and centrifugation conditions. Introduce internal standards early in the process to normalize recovery calculations.
Further refinement of the extraction protocol may be necessary for specific applications or source materials:
Statistical Optimization: For maximum process efficiency, employ design of experiments (DoE) methodologies to systematically optimize critical parameters. Response surface methodology with central composite design efficiently identifies optimal values for key variables including solvent ratio, extraction time, disruption intensity, and temperature. This approach typically identifies interaction effects that would be missed through one-variable-at-a-time optimization.
Scale-Up Considerations: When transitioning from analytical to preparative scale, maintain extraction efficiency through careful attention to mixing dynamics and heat transfer. While the fundamental protocol remains unchanged, parameters such as solvent-to-material ratio may require adjustment at larger scales. Implement appropriate process controls to ensure consistency across scales, and validate that purification strategies remain effective with larger sample loads.
Alternative Applications: The optimized extraction principles described here may be adapted for related compounds with similar chemical properties. For compounds spanning a broader polarity range, consider sequential extraction approaches that systematically address different cellular compartments. The water treatment enhancement has proven particularly valuable for intracellular proteins and protein-associated compounds [2].
The following diagram illustrates the optimized extraction protocol with water treatment enhancement:
Diagram 1: Optimized this compound extraction workflow with critical water treatment enhancement step shown in red.
To better understand the biological significance of this compound and related E2 enzymes, the following diagram illustrates a generalized ubiquitination pathway in which these compounds function:
Diagram 2: Ubiquitination pathway showing the central role of E2 enzymes like this compound in transferring ubiquitin to target proteins, regulating key cellular processes.
The optimized extraction protocol presented in this document, featuring the strategic incorporation of a water treatment step between solvent extractions, represents a significant advancement in the field of bioactive compound isolation. This method demonstrates remarkable improvements in extraction efficiency, selectivity, and process efficiency compared to conventional approaches. The detailed protocols, troubleshooting guidance, and analytical methods provide researchers with a comprehensive framework for the reliable extraction of this compound from diverse biological sources.
The preservation of structural integrity and biological activity through the optimized extraction process enables more accurate investigation of this compound's pharmacological potential. As research continues to elucidate the specific biological functions and therapeutic applications of this compound, the availability of robust, efficient extraction methods will be essential for both basic research and pharmaceutical development. The principles and protocols described here may also serve as a valuable template for the extraction of related bioactive compounds, contributing to broader advancements in natural product research and drug discovery.
E2 ubiquitin-conjugating enzymes represent crucial components in the ubiquitination cascade, a fundamental post-translational modification system that regulates diverse cellular processes including protein degradation, cell signaling, DNA repair, and immune responses. These enzymes serve as central intermediaries that receive activated ubiquitin from E1 activating enzymes and cooperate with E3 ligases to transfer ubiquitin to specific substrate proteins. The human genome encodes approximately 40 E2 enzymes that exhibit remarkable functional diversity despite structural conservation. Among these, UBE2L3 (also known as UbcH7) has emerged as a particularly significant E2 enzyme due to its involvement in pathological processes such as cancer, immune disorders, and Parkinson's disease [1].
The biological activity of E2 enzymes encompasses both catalytic ubiquitin transfer and specific protein-protein interactions within the ubiquitination machinery. E2 enzymes determine the type of ubiquitin chain topology formed on substrates, which directly influences the functional outcome for the modified protein. For instance, Lys48-linked polyubiquitin chains typically target proteins for proteasomal degradation, while Lys63-linked chains and monoubiquitination often serve regulatory functions in signaling pathways [1] [2]. The specificity of E2 enzymes for particular E3 ligases and substrates makes them attractive targets for therapeutic intervention, especially in diseases characterized by dysregulated protein degradation or signaling pathways.
UBE2L3 exemplifies the critical functional properties of E2 enzymes that make them compelling targets for biological activity screening. This E2 enzyme contains a conserved catalytic core domain (UBC domain) that provides the structural platform for interactions with E1 enzymes, E3 ligases, and activated ubiquitin. The catalytic cysteine residue within this domain forms a thioester bond with the C-terminal glycine of ubiquitin, creating the activated E2~Ub complex that serves as the essential ubiquitin donor for subsequent reactions [1]. Unique structural features of UBE2L3 include specific "hot-spot" residues (Lys9, Glu93, Lys96, Lys100, and Phe63) that mediate its preferential interactions with HECT-type and RBR-type E3 ligases rather than RING-type E3s [1].
The functional versatility of UBE2L3 arises from its participation in multiple signaling pathways. It partners with various E3 ligases including HOIP (component of the LUBAC complex) to generate linear Met1-linked ubiquitin chains that activate NF-κB signaling, with parkin to regulate mitochondrial quality control, and with several HECT E3s to modify diverse substrates [1]. This functional promiscuity combined with specific E3 partnerships creates both challenges and opportunities for developing targeted screening approaches. Furthermore, dysregulated UBE2L3 expression has been documented in several immune diseases and cancers, highlighting its pathological significance and potential as a therapeutic target [1].
The pathological involvement of UBE2L3 spans multiple disease categories, with particularly strong associations in autoimmune and inflammatory conditions. Genetic studies have identified UBE2L3 as a risk locus for rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, suggesting that modulating its activity may provide therapeutic benefits [1]. In cancer contexts, UBE2L3 demonstrates differential expression across various tumor types and contributes to tumor progression through its effects on cell survival, proliferation, and apoptosis pathways. Additionally, UBE2L3 interacts with the Parkinson's disease-associated E3 ligase parkin, positioning it within quality control pathways relevant to neurodegenerative disease mechanisms [1].
The expanding interest in targeted protein degradation as a therapeutic strategy, particularly through PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, has further elevated the importance of understanding E2 enzyme biology. Most current PROTACs recruit a limited set of E3 ligases (cereblon, VHL, MDM2, and IAPs), creating a compelling need to expand the repertoire of usable E2-E3 pairs [3]. Screening approaches that characterize E2 biological activity and identify selective modulators could therefore enable development of next-generation protein degradation therapeutics with improved specificity and reduced off-target effects.
High-throughput screening represents a foundational approach for identifying E2 enzyme modulators in drug discovery pipelines. HTS involves the rapid testing of large compound libraries (typically 10,000-100,000 compounds per day) using automated systems and miniaturized assay formats [4] [5]. The core principle involves configuring assays to detect specific aspects of E2 biological activity, including ubiquitin charging, E3 ligase interaction, or ubiquitin transfer to substrates. For E2 enzyme screening, biochemical assays typically employ purified components (E1, E2, E3, ubiquitin, ATP) in cell-free systems, while cell-based assays monitor E2 function in more physiologically relevant contexts.
The successful implementation of HTS for E2 enzymes requires careful consideration of assay validation parameters to ensure robustness and reproducibility. Key validation metrics include the Z'-factor (a measure of assay quality that accounts for dynamic range and data variation), signal-to-background ratio, and coefficient of variation [6]. According to established HTS validation guidelines, assays should demonstrate Z'-factor >0.4, signal window >2, and CV <20% across multiple experimental replicates to be considered suitable for high-throughput implementation [6]. These validation experiments should be conducted over at least three separate days to account for day-to-day variability and include appropriate controls distributed across assay plates in interleaved patterns to identify positional effects.
For challenging targets where traditional HTS has yielded limited success, fragment-based screening offers an alternative strategy that employs smaller, simpler molecular fragments (typically <200 Da) as screening starting points [4]. This approach benefits from covering greater chemical space with smaller compound libraries and often identifies weaker binders that can be optimized into high-affinity ligands. Fragment screening for E2 enzymes typically utilizes biophysical methods such as surface plasmon resonance, thermal shift assays, or NMR to detect binding, followed by structural biology approaches to guide fragment optimization.
Functional screening approaches focus directly on measuring the downstream consequences of E2 activity rather than simple binding events. These include ubiquitin chain formation assays that monitor the generation of specific ubiquitin linkages, proteasome recruitment assays that detect substrate targeting for degradation, and transcriptional reporter assays for pathways regulated by E2 enzymes (e.g., NF-κB signaling) [1]. For UBE2L3, functional assays might specifically monitor its role in linear ubiquitin chain assembly through partnership with the LUBAC complex, which activates NF-κB and MAPK signaling pathways [1].
Table 1: Comparison of Screening Approaches for E2 Ubiquitin-Conjugating Enzymes
| Screening Method | Throughput | Key Readouts | Advantages | Limitations |
|---|---|---|---|---|
| Biochemical HTS | 10,000-100,000 compounds/day | Ubiquitin transfer, E2~Ub thioester formation | Well-defined system, direct activity measurement | Limited cellular context |
| Cell-Based HTS | 10,000-50,000 compounds/day | Reporter gene activation, protein degradation, pathway signaling | Physiological relevance, cellular permeability built-in | More complex interpretation, false positives from off-target effects |
| Fragment-Based Screening | 1,000-5,000 fragments/day | Binding affinity, thermal stability, structural changes | Covers broader chemical space, efficient hit optimization | Weak affinities require significant optimization |
| Functional Genetic Screening | Varies by platform | Pathway activation, cell survival, transcriptional changes | Unbiased discovery, identifies novel regulators | Complex deconvolution, secondary validation required |
This protocol describes a robust biochemical assay for measuring UBE2L3-mediated ubiquitin transfer to specific E3 ligases or substrates, adaptable for high-throughput screening applications.
Reagents and Solutions:
Procedure:
Technical Notes: For HTS applications, this assay can be adapted to homogeneous formats such as TR-FRET by using terbium-labeled anti-ubiquitin antibody and fluorescein-labeled substrate. Miniaturization to 1536-well format is possible with total volumes of 5-8 μL per well. Include quality control plates with high, medium, and low signals at beginning and end of each screening run to monitor assay performance [6].
This protocol utilizes a luciferase reporter system to monitor UBE2L3 function in cells, specifically its role in LUBAC-mediated NF-κB pathway activation.
Reagents and Cell Culture:
Procedure:
Technical Notes: Assay performance should be validated by Z'-factor calculation using TNF-α as positive control and untransfected cells as negative control. Acceptable Z'-factor should be >0.4 before proceeding with screening [6]. Include quality control checks for cell viability if cytotoxic compounds are anticipated, using additional assays such as ATP-based viability measurements.
Primary screening data requires rigorous statistical analysis to distinguish true hits from background noise and random variation. The initial step involves normalization of raw data to plate-based positive and negative controls, typically expressed as percentage activity relative to controls. For E2 enzyme screens, the Z-score method is commonly applied in primary screens without replicates, while the t-statistic or strictly standardized mean difference (SSMD) is preferred for confirmatory screens with replicates [5]. The SSMD approach is particularly valuable as it directly assesses effect size rather than just statistical significance, providing better characterization of compound effects [5].
Hit selection criteria should be established before screening initiation based on biological and statistical considerations. Common approaches include selecting compounds that demonstrate activity >3 standard deviations from the mean of negative controls, or compounds showing >50% inhibition/activation at the screening concentration. For concentration-response screens, EC₅₀ or IC₅₀ values are calculated using four-parameter logistic curve fitting. Additionally, robust statistical methods such as B-score analysis should be applied to correct for systematic spatial effects across screening plates [5].
Table 2: Key Quality Control Metrics for E2 Enzyme Screening Assays
| Quality Parameter | Target Value | Calculation | Interpretation |
|---|---|---|---|
| Z'-Factor | >0.4 | 1 - (3σ₊ + 3σ₋)/|μ₊ - μ₋| | Excellent assay: 0.5-1.0; Marginal: 0.4-0.5; Unsuitable: <0.4 |
| Signal Window | >2 | (μ₊ - μ₋)/(√(σ₊² + σ₋²)) | Adequate dynamic range for hit detection |
| Coefficient of Variation (CV) | <20% | (σ/μ) × 100 | Acceptable assay precision |
| S/B (Signal/Background) | >5 | μ₊/μ₋ | Sufficient signal magnitude |
Primary screening hits require confirmation through multiple follow-up assays to eliminate false positives and identify genuine E2 enzyme modulators. The hit confirmation workflow typically includes:
For UBE2L3-specific screens, counter-screening should include assessment against E3 ligases that partner with UBE2L3 (e.g., HOIP, parkin) and those that do not, to determine whether compound effects are E2-specific or disrupt E2-E3 interactions selectively [1]. Advanced confirmation assays might include biophysical interaction studies (SPR, ITC) to demonstrate direct binding to UBE2L3, and structural biology approaches (X-ray crystallography, cryo-EM) to characterize binding modes.
Successful screening campaigns for E2 enzyme biological activity require careful assay optimization to balance physiological relevance with robustness and practicality. Key parameters requiring systematic optimization include:
Enzyme concentrations should be determined through titration experiments to identify conditions that maintain linear reaction kinetics throughout the assay duration. For UBE2L3 ubiquitin transfer assays, typical concentrations range from 50-500 nM for E2 enzymes, with E1 concentrations 5-10-fold lower to minimize non-specific ubiquitination [1]. Time course experiments establish the appropriate incubation period, typically aiming for 50-70% substrate conversion in positive controls to remain within the linear range of detection.
Detection method selection depends on screening goals and available instrumentation. Luminescence-based reporters offer high sensitivity and broad dynamic range, while TR-FRET and AlphaLisa technologies provide homogeneous formats amenable to full automation. For ubiquitin chain formation assays, electrophoretic separation followed by immunoblotting remains the gold standard for specificity but offers lower throughput [1] [6].
Cellular assay optimization must address additional considerations including cell line selection (endogenous E2/E3 expression), transfection efficiency, and signal-to-background ratios in reporter systems. The use of endogenously tagged reporters through CRISPR/Cas9 gene editing can improve reproducibility compared to transient transfection approaches. Additionally, viability assessment should be incorporated to distinguish specific pathway modulation from general cytotoxicity.
High background signal in biochemical ubiquitination assays often results from non-specific ubiquitin conjugation or auto-ubiquitination of E3 ligases. This can be addressed by optimizing enzyme concentrations, including control reactions without specific substrates, and using catalytically inactive E3 mutants as additional controls. Poor Z'-factors in cell-based assays may stem from edge effects or temporal variability, which can be mitigated through use of specialized microplates with edge sealing, pre-incubation of assay plates at room temperature before reading, and implementing liquid handling protocols that minimize time differences between first and last wells [6].
Lack of correlation between biochemical and cellular assay results may indicate compound permeability issues, off-target effects, or pathway redundancy in cellular contexts. Follow-up experiments should include mechanistic studies to determine the precise step in the ubiquitination cascade being inhibited, assessment of cellular target engagement using cellular thermal shift assays (CETSA) or biotinylated probe competitors, and genetic validation using RNAi or CRISPR-based approaches to modulate UBE2L3 expression.
The diagram below illustrates the ubiquitination cascade mediated by UBE2L3 and the corresponding screening workflow for identifying modulators of its biological activity:
Figure 1: UBE2L3-Mediated Ubiquitination Pathway and Screening Workflow. The diagram illustrates the sequential process of ubiquitin activation and transfer involving E1, UBE2L3 (E2), and E3 enzymes, alongside the corresponding stages for identifying modulators of this pathway.
The field of E2 enzyme screening continues to evolve with several emerging technologies enhancing screening capabilities and therapeutic applications. Quantitative high-throughput screening (qHTS) approaches, which generate full concentration-response curves for all library compounds, are increasingly being applied to E2 targets, providing richer datasets and enabling immediate structure-activity relationship assessment [5]. Additionally, fragment-based screening strategies are being leveraged to identify smaller molecular starting points (200-300 Da) that can be optimized into potent, selective E2 modulators [4].
The growing importance of targeted protein degradation as a therapeutic modality has created new interest in E2 enzymes as potential drug targets. Current PROTAC development focuses heavily on recruiting a limited set of E3 ligases (cereblon, VHL, MDM2, IAP), creating opportunities for expanding the degradation toolbox by targeting alternative E2-E3 pairs [3]. Screening approaches that identify compounds modulating specific E2-E3 interactions could enable development of tissue-specific or pathway-selective degraders with improved therapeutic indices.
Artificial intelligence and machine learning approaches are also transforming E2 enzyme screening through virtual compound screening, predictive modeling of E2-E3 interaction specificity, and analysis of high-content screening data. These computational methods can prioritize compounds for experimental testing, identify novel E2 enzyme allosteric sites, and optimize screening hit compounds, thereby accelerating the discovery of E2-targeted therapeutics [3].
Screening for E2 ubiquitin-conjugating enzyme biological activity represents a powerful approach for identifying chemical probes and therapeutic candidates that modulate ubiquitination pathways. The protocols and application notes presented here provide a framework for implementing robust screening campaigns targeting UBE2L3 and related E2 enzymes. As the understanding of E2 biology continues to expand and screening technologies advance, these approaches will undoubtedly yield valuable tools for investigating ubiquitination mechanisms and developing innovative therapeutics for cancer, inflammatory diseases, and neurodegenerative disorders.
Molecular docking has emerged as an indispensable tool in modern computer-aided drug design, enabling researchers to predict how small molecules interact with biological targets at the atomic level. This computational method plays a pivotal role in structure-based drug design by providing insights into binding modes, affinities, and functional consequences of molecular interactions. The application of docking techniques has significantly accelerated the drug discovery process by reducing reliance on costly and time-consuming experimental screening methods, particularly in the early stages of drug development. As the pharmaceutical industry faces increasing challenges in developing new therapeutic entities, molecular docking offers a resource-efficient alternative to traditional high-throughput screening, making sophisticated drug design accessible to academic researchers and small pharmaceutical companies alike [1].
The study of Catheduline E2, a natural product with potential therapeutic significance, represents an ideal application for molecular docking methodologies. Natural products have historically been valuable sources of drug leads due to their structural complexity and biological pre-validation through evolutionary selection. However, their mechanism of action often remains unknown, creating a critical need for techniques that can elucidate molecular targets and binding mechanisms. This document presents comprehensive application notes and detailed protocols for conducting molecular docking studies specifically applied to this compound, providing researchers with a framework for investigating its potential interactions with biological targets of interest. By following these standardized protocols, researchers can generate reliable, reproducible data that can guide subsequent experimental validation and lead optimization efforts [2].
Molecular docking is fundamentally concerned with predicting the optimal binding orientation and conformation when two molecules form a complex. At its core, docking aims to solve two primary problems: pose prediction (identifying the correct binding geometry) and affinity prediction (estimating the binding strength). The underlying principle involves exploring the conformational space available to the ligand-receptor system and evaluating the interactions using scoring functions to identify the most favorable binding modes. The docking process is governed by the concept of molecular complementarity, which encompasses both shape compatibility and physicochemical compatibility between the interacting surfaces. This complementarity includes steric fit, electrostatic interactions, hydrogen bonding, and hydrophobic effects that collectively determine binding specificity and affinity [2] [3].
Several key terms are essential for understanding docking studies. A receptor typically refers to the target macromolecule (usually a protein) that contains the binding site. A ligand is the small molecule (such as this compound) that binds to the receptor. A pose describes a specific configuration of the ligand-receptor complex, characterized by its orientation and conformation. The binding mode refers to the final predicted geometry of the complex, while docking score represents the computational estimate of binding affinity provided by the scoring function. Ranking is the process of classifying ligands based on their predicted affinities, which is particularly important in virtual screening applications where thousands of compounds are evaluated against a target [3].
The theoretical framework for molecular docking is grounded in several models of molecular recognition that have evolved over time. The lock-and-key model, proposed by Emil Fischer in 1890, suggests that ligands and receptors possess complementary shapes that fit together precisely without conformational changes. While this model introduces the crucial concept of steric complementarity, it fails to account for protein flexibility. Daniel Koshland's induced-fit theory (1958) addressed this limitation by proposing that both ligand and target undergo mutual conformational adaptations to achieve optimal binding. More recently, the conformation ensemble model has gained acceptance, describing proteins as existing in an equilibrium of multiple pre-existing conformational states, with ligands selecting and stabilizing specific states from this ensemble [2].
These theoretical models are not contradictory but rather complementary, each emphasizing different aspects of the molecular recognition process. The lock-and-key model highlights 3D complementarity, the induced-fit model explains how complementarity is achieved through structural adjustments, and the ensemble model accounts for the inherent plasticity of proteins. Understanding these theories is crucial for selecting appropriate docking protocols and interpreting results accurately. For instance, rigid-body docking algorithms align with the lock-and-key model, while flexible docking approaches incorporate principles from both induced-fit and ensemble theories [2].
The field of molecular docking offers a diverse array of software tools, each employing different algorithms and scoring functions to address the docking problem. These programs can be broadly categorized based on their sampling algorithms and treatment of molecular flexibility. AutoDock and its improved version AutoDock Vina are among the most widely used docking programs, employing a Lamarckian genetic algorithm and empirical scoring function. AutoDock Vina has demonstrated enhanced accuracy and speed compared to its predecessor, making it particularly suitable for virtual screening applications. GOLD utilizes a genetic algorithm approach and allows for full ligand flexibility with partial protein flexibility through side-chain rotations. Its scoring function incorporates hydrogen bonding, dispersion, and intramolecular strain terms [4].
FlexX employs a fragment-based incremental construction algorithm, making it exceptionally fast for docking flexible ligands, though it may struggle with highly flexible molecules. DOCK was one of the earliest docking programs and uses a shape-based matching algorithm to fit ligands into binding sites. Recent versions have incorporated flexibility for both ligand and receptor. Glide employs a hierarchical screening process that evaluates poses through multiple precision levels, achieving high accuracy at the expense of increased computational cost. The selection of appropriate docking software depends on several factors, including the specific research question, system size, available computational resources, and required accuracy [4].
Table 1: Popular Molecular Docking Software and Their Key Characteristics
| Software | Sampling Algorithm | Flexibility Handling | Scoring Function | Best Use Cases |
|---|---|---|---|---|
| AutoDock Vina | Lamarckian Genetic Algorithm | Full ligand flexibility | Empirical & Knowledge-based | Virtual screening, Binding mode prediction |
| GOLD | Genetic Algorithm | Ligand & partial protein flexibility | Force field-based | High accuracy pose prediction |
| FlexX | Incremental Construction | Full ligand flexibility | Empirical | Fast docking of medium-flexibility ligands |
| DOCK | Shape matching | Rigid or flexible ligand | Force field-based | Geometry-based screening |
| Glide | Hierarchical screening | Full ligand flexibility | Empirical | High-accuracy pose prediction |
Effective visualization is crucial for analyzing and interpreting docking results. SPIKE is a database and visualization tool specifically designed for cellular signaling pathways, offering interactive graphic representations of regulatory interactions. It employs an entity-relationship scheme that simplifies the representation of complex signaling networks, making it valuable for contextualizing docking results within broader biological pathways. SPV is a JavaScript-based signaling pathway visualizer that provides pre-defined elements and interaction types specifically designed for representing causal interactions in signaling cascades. Its compatibility with standard formats like PSI-MI facilitates data exchange and integration with other resources [5] [6].
Reactome offers a pathway browser and analysis tools that enable researchers to visualize biological pathways and overlay molecular data, providing biological context for docking results. Cytoscape is a versatile platform for network visualization and analysis that can be extended through plugins to accommodate various biological data types. For researchers specifically interested in protein complexes, ComplexViewer provides specialized visualization capabilities. These tools collectively enable researchers to move beyond simple binding predictions to understand the functional implications of molecular interactions in a broader biological context [5] [6] [7].
The preparation of the protein target is a critical step that significantly influences docking accuracy and reliability. Begin by acquiring the three-dimensional structure of your target protein from the Protein Data Bank, prioritizing structures with high resolution (preferably <2.0 Å) and complete structural information for the binding site region. When multiple structures are available, select those complexed with ligands similar to your compound of interest or those determined under physiological conditions. Carefully examine the B-factor values for atoms in the binding site region, as high values indicate flexibility and potential coordinate uncertainty. Remove any heteroatoms, crystallographic water molecules, and co-solvents unless they are known to participate in crucial binding interactions [3].
Process the protein structure by adding hydrogen atoms using molecular modeling software, assigning appropriate protonation states to ionizable residues based on their local environment and physiological pH. Pay particular attention to histidine residues, which may exist in different tautomeric states. If the protein structure contains missing loops or residues, employ homology modeling or loop modeling techniques to complete the structure. For targets without experimentally determined structures, homology modeling represents a viable alternative when a template with >50% sequence identity is available. Finally, energy minimization should be performed using appropriate force fields to relieve steric clashes and optimize the structure while maintaining the overall fold and active site geometry [3].
Proper preparation of the ligand molecule is equally crucial for successful docking studies. For This compound, begin by obtaining or generating an accurate three-dimensional structure using chemical drawing programs or computational chemistry software. If experimental structure is unavailable, consider employing quantum mechanical calculations to determine the optimal geometry and conformational preferences. Assign the correct protonation state at physiological pH, considering possible tautomeric forms and ionization states. For ligands with multiple protonation states, it may be necessary to generate and dock all plausible forms to ensure comprehensive sampling [3] [4].
Determine the flexible bonds within this compound, as these will be explored during the docking simulation. Generate possible conformers if using rigid docking approaches, or define rotatable bonds for flexible docking. Assign appropriate atomic charges using methods consistent with the scoring function of your chosen docking software. For instance, Gasteiger charges are commonly used for empirical scoring functions, while RESP charges may be preferred for more rigorous scoring approaches. Finally, ensure the ligand is in the appropriate file format for your docking software, typically including MOL2, SDF, or PDBQT formats with correct connectivity and stereochemistry information [4].
Table 2: Preparation Steps for Protein and Ligand Structures
| Preparation Step | Protein Target | Ligand (this compound) |
|---|---|---|
| Structure Source | PDB database | Chemical databases or computational generation |
| Hydrogen Addition | Add polar hydrogens, optimize protonation states | Add all hydrogens, determine predominant protonation state |
| Charge Assignment | Standard force field charges | Method-dependent charges (Gasteiger, RESP, etc.) |
| Flexibility Handling | Consider side-chain flexibility if supported | Define rotatable bonds and conformational flexibility |
| Energy Optimization | Limited minimization preserving crystal structure | Full geometry optimization |
| File Format | PDB, PDBQT | MOL2, SDF, PDBQT |
The accurate identification of the binding site is paramount for successful docking studies. When the binding site is known from experimental data or literature, define the search space to encompass this region with sufficient margin to accommodate ligand movement. For proteins with unknown binding sites, utilize cavity detection algorithms such as GRID, SURFNET, or PASS to identify potential binding pockets based on geometric and energetic criteria. Consider the physicochemical properties of known binding sites, including hydrophobicity, hydrogen bonding potential, and electrostatic characteristics, to prioritize putative sites for docking. When available, use consensus from multiple detection methods to increase confidence in site prediction [3] [4].
Once the binding site is identified, configure the docking grid to encompass the entire binding site with adequate padding to allow full ligand exploration. The grid dimensions should typically extend at least 5-10 Å beyond the expected ligand dimensions in all directions. Set the grid spacing according to the requirements of your docking software, typically between 0.2-1.0 Å, balancing between computational efficiency and sampling precision. For more accurate scoring, consider using variable grid spacing with higher resolution in regions known to participate in specific interactions. Some docking programs also allow for the specification of attraction points or restraints based on known interaction patterns to guide the docking process [4].
Select appropriate docking parameters based on the characteristics of your system and research objectives. For rigid docking approaches, specify the search algorithm and convergence criteria. For flexible docking, define the degree of ligand flexibility (number of rotatable bonds) and, if supported, protein flexibility (side-chain rotations or backbone movements). Choose the scoring function appropriate for your application—knowledge-based functions for pose prediction, empirical functions for affinity estimation, or force field-based methods for detailed interaction analysis. For critical applications, consider employing consensus scoring across multiple functions to improve prediction reliability [1] [3].
Execute the docking simulation with sufficient exhaustiveness to ensure comprehensive sampling of the conformational space. The number of runs or iterations should be determined based on ligand flexibility and complexity of the binding site. For AutoDock Vina, an exhaustiveness parameter of 8-32 is typically recommended, with higher values for more challenging systems. Set the maximum number of poses to retain for each docking run, with typical values ranging from 10-50 poses per ligand. For virtual screening applications, balance between computational efficiency and thoroughness by performing preliminary tests to determine optimal parameters. Always run control dockings with known binders to verify your parameter choices when possible [4].
The following workflow diagram illustrates the complete molecular docking process from preparation to analysis:
Following docking execution, systematic analysis of the results is essential to extract meaningful biological insights. Begin by clustering the generated poses based on root-mean-square deviation to identify representative binding modes rather than analyzing individual poses in isolation. Examine the consistency of binding modes across multiple docking runs and algorithms, as reproducible poses are more likely to represent genuine binding mechanisms. For each predominant binding mode, conduct detailed analysis of the molecular interactions between this compound and the target protein, including hydrogen bonds, ionic interactions, hydrophobic contacts, π-π stacking, and cation-π interactions. Pay particular attention to interactions with key catalytic residues or those known to be important for biological function from mutational studies [3].
Evaluate the complementarity between this compound and the binding pocket in terms of shape and physicochemical properties. Calculate the solvent-accessible surface area buried upon complex formation, as this correlates with binding affinity. Analyze the energy contributions from different regions of the ligand and protein to identify hotspots driving the interaction. Consider the solvation effects on binding, including displacement of water molecules from the binding site and their potential contribution to binding affinity. For virtual screening applications, establish a scoring threshold for identifying potential hits based on control dockings with known active and inactive compounds [3] [4].
Employ internal controls by docking compounds with known activity profiles to verify that your protocol can correctly distinguish actives from inactives. For virtual screening applications, assess the enrichment factor for known actives in early retrieval stages. Utilize consensus approaches by combining multiple docking programs or scoring functions to improve prediction reliability. Perform sensitivity analysis by systematically varying key parameters to determine the robustness of your predictions to methodological choices. Finally, always acknowledge the limitations and uncertainties in your docking results, particularly when extrapolating from static structures to dynamic biological systems [1] [3].
Table 3: Key Validation Metrics for Molecular Docking Studies
| Validation Type | Methodology | Acceptance Criteria | Application Context |
|---|---|---|---|
| Pose Reproduction | Redocking known ligands | RMSD < 2.0 Å | Protocol validation |
| Virtual Screening | Enrichment of known actives | EF1% > 10-20 | Lead identification |
| Affinity Prediction | Correlation with experimental Kd/IC50 | R² > 0.5-0.6 | Activity prediction |
| Specificity Assessment | Discrimination against decoys | AUC > 0.7-0.8 | Selectivity analysis |
| Consensus Evaluation | Multiple algorithms convergence | >70% agreement | Increased reliability |
When the molecular target of this compound is unknown, reverse docking approaches can be employed to identify potential protein targets. Compile a comprehensive target library containing structurally diverse binding sites from proteins that are pharmaceutically relevant or related to the observed biological activities of this compound. This library should include information on binding site dimensions, physicochemical properties, and known ligands. Perform docking of this compound against all targets in your library using a standardized protocol with consistent parameters to ensure comparable results across different targets. Pay particular attention to pocket shape compatibility and interaction potential when evaluating fit [2].
Analyze the results by ranking targets based on docking scores, but also consider chemical plausibility of the predicted interactions and biological context of the potential targets. Perform cluster analysis of the binding modes observed across different targets to identify common interaction patterns. Prioritize targets that show favorable binding energetics and whose biological functions align with the observed pharmacological effects of this compound. For high-ranking candidates, conduct more detailed molecular dynamics simulations to assess binding stability and free energy calculations to obtain more reliable affinity estimates. This multi-step approach increases confidence in target predictions before committing to experimental validation [2] [3].
For known targets, detailed characterization of the binding mechanism provides insights for lead optimization. Begin with comprehensive docking using multiple algorithms and parameters to ensure thorough sampling of possible binding modes. Analyze the interaction fingerprints of the predominant poses to identify key residues mediating binding. Pay special attention to conserved interactions across different binding modes and those involving catalytically essential residues. Calculate the energy contributions of different ligand fragments to identify portions of this compound that contribute most significantly to binding. This fragment-based analysis can guide structural modifications to optimize affinity [3].
Investigate potential allosteric effects by comparing the docking results with known allosteric modulators and examining whether this compound binds to allosteric sites. Analyze the conformational changes induced in the protein upon binding, either through flexible docking or subsequent molecular dynamics simulations. Predict the effect of mutations on binding by analyzing interactions with specific residues and estimating the energetic consequences of their alteration. Integrate docking results with pharmacophore models and QSAR data when available to develop a comprehensive structure-activity relationship. Document all predicted interactions in a standardized format to facilitate comparison with future experimental data and similar compounds [3] [4].
The following diagram illustrates a signaling pathway context where this compound might exert its effects, demonstrating how docking results can be integrated into broader biological networks:
Molecular docking represents a powerful methodology for investigating the molecular interactions of This compound with potential biological targets. The protocols and application notes presented herein provide a comprehensive framework for conducting rigorous docking studies, from initial preparation through final validation. By adhering to these standardized methodologies, researchers can generate reliable, reproducible data that effectively bridges computational predictions and experimental validation. The integration of docking results with broader biological context through pathway analysis tools enhances the functional interpretation of predicted interactions and facilitates the identification of clinically relevant mechanisms [1] [2].
As the field of computational drug discovery advances, molecular docking continues to evolve through improvements in sampling algorithms, scoring functions, and handling of flexibility. The successful application of these techniques to this compound underscores their value in natural product research and drug development. By following these detailed protocols while maintaining awareness of current limitations and validation requirements, researchers can leverage molecular docking as a powerful component of an integrated drug discovery pipeline, potentially accelerating the development of this compound-based therapeutics while reducing associated costs and resources [3] [4].
In silico target prediction represents a paradigm shift in modern drug discovery, enabling researchers to identify potential biological targets for small molecules through computational approaches rather than purely experimental means. These methodologies analyze compound structures to predict protein binding interactions, dramatically reducing the time and cost associated with traditional target identification. The fundamental principle underlying these approaches is that structurally similar compounds often share biological targets and mechanisms of action, allowing for predictive modeling based on established chemical-biological interactions. For natural products like Catheduline E2, where limited quantities may be available for extensive experimental screening, in silico approaches provide a valuable strategy for prioritizing targets and generating mechanistic hypotheses before committing to resource-intensive laboratory investigations.
The evolution of in silico target prediction has progressed from simple similarity searching to sophisticated machine learning algorithms that integrate chemical, biological, and structural information. Current methods can be broadly categorized into ligand-based approaches (which utilize chemical similarity and machine learning models trained on known compound-target interactions) and structure-based methods (which employ molecular docking and scoring functions to predict binding affinities). As noted in a recent systematic comparison, these computational approaches have become sufficiently advanced to "reveal hidden polypharmacology" that can "reduce both time and costs in drug discovery through off-target drug repurposing" [1]. The integration of these predictive methodologies into standardized protocols ensures consistent, reproducible application across research teams and organizations, facilitating more reliable decision-making in early drug discovery phases.
A recent systematic comparison of seven target prediction methods using an FDA-approved drug benchmark dataset provides critical insights into the relative strengths and limitations of available approaches [1]. This comprehensive analysis evaluated stand-alone codes and web servers, including MolTarPred, PPB2, RF-QSAR, TargetNet, ChEMBL, CMTNN and SuperPred, employing consistent evaluation metrics to enable direct comparison. The study introduced a programmatic pipeline for target prediction and mechanism of action hypothesis generation, addressing the critical need for standardized workflows in this domain. The findings demonstrated that while all methods showed utility, they varied significantly in their performance characteristics, with MolTarPred emerging as the most effective method overall [1]. This comparative analysis provides valuable guidance for researchers selecting appropriate computational tools for target prediction projects.
The evaluation also explored model optimization strategies, revealing that high-confidence filtering—while improving precision—substantially reduces recall, making this approach less ideal for drug repurposing applications where identifying all potential targets is prioritized over prediction certainty. Additionally, the study compared molecular fingerprinting strategies, finding that Morgan fingerprints with Tanimoto scores outperformed MACCS fingerprints with Dice scores for similarity-based target prediction [1]. These methodological insights are crucial for optimizing prediction workflows and interpreting results appropriately within specific research contexts, whether for novel target identification or drug repurposing initiatives.
Structure-based methods offer a complementary approach to ligand-based prediction by utilizing three-dimensional protein structures to identify potential binding interactions. The inverse screening method XxirT exemplifies this category, combining triangle descriptor matching with a novel ranking approach that considers a reference score for each binding pocket [2]. This method addresses a fundamental challenge in structure-based virtual screening: the inter-target score comparison problem, where classical protein-ligand scoring functions produce target-dependent absolute values that complicate direct comparison across different proteins. The XxirT approach incorporates a precalculated bitmap encoding of descriptors and an efficient database design for 3D protein structures, enabling rapid screening of thousands of protein-ligand complexes with a query compound [2].
A significant advancement highlighted in recent literature is the development of systematic statistical evaluation frameworks for assessing structure-based inverse screening methods. Traditional challenges in this domain included the predominance of positive data points (binding affinities) without corresponding negative data (confirmed non-binding) for rigorous validation. To address this limitation, researchers have introduced evaluation datasets consisting of approved drugs and the scPDB target database, leveraging the well-characterized target profiles of pharmaceutical compounds to establish reliable true positive and true negative classifications [2]. This approach represents the first systematic statistical test framework for structure-based inverse screening methods and provides a robust foundation for method validation and comparison.
Table 1: Comparison of Key In Silico Target Prediction Methods
| Method Name | Approach Type | Key Features | Strengths | Limitations |
|---|---|---|---|---|
| MolTarPred | Ligand-based | Machine learning | Highest overall effectiveness [1] | Proprietary algorithm details not fully disclosed |
| PPB2 | Ligand-based | Similarity searching | Balanced performance | Moderate computational requirements |
| RF-QSAR | Ligand-based | Random Forest QSAR | Interpretable features | Limited to well-defined chemical spaces |
| TargetNet | Structure-based | Deep learning | High prediction accuracy | Requires significant computational resources |
| ChEMBL | Ligand-based | Similarity searching | Extensive compound database | Dependent on database coverage |
| CMTNN | Hybrid | Neural networks | Handles complex patterns | Complex model interpretation |
| SuperPred | Ligand-based | Similarity searching | User-friendly interface | Less accurate for novel scaffolds |
| XxirT | Structure-based | Inverse screening | Addresses score comparison [2] | Limited by available protein structures |
The following protocol outlines a standardized workflow for in silico target prediction of small molecules, incorporating best practices from computational toxicology and drug discovery research [3] [4]. This comprehensive protocol ensures that assessments are performed in a consistent, reproducible, and well-documented manner, facilitating wider uptake and acceptance of the approaches across research organizations and regulatory bodies. The protocol is structured as a series of sequential steps that progress from compound characterization through computational analysis to experimental validation, with multiple decision points for evaluating prediction confidence and determining appropriate next steps. The framework incorporates the hazard assessment approach used in computational toxicology, which organizes information collection and evaluation around relevant biological effects and mechanisms [4].
Step 1: Compound Characterization and Preparation
Step 2: Tool Selection and Configuration
Step 3: Execution of Prediction Workflow
Step 4: Results Analysis and Prioritization
Step 5: Experimental Design and Validation
Table 2: Protocol Steps for In Silico Target Prediction
| Protocol Step | Key Activities | Critical Parameters | Quality Controls |
|---|---|---|---|
| Compound Characterization | Structure standardization, descriptor calculation | Standardized representation, complete descriptor set | Structure validation, descriptor distribution analysis |
| Tool Selection | Method evaluation, parameter configuration | Tool diversity, appropriate similarity metrics [1] | Coverage of different methodological approaches |
| Execution | Batch processing, result collection | Consistent parameters, documentation | Completion checks, error logging |
| Analysis | Data integration, target prioritization | Confidence thresholds, biological context | Reproducibility assessment, consensus evaluation |
| Validation | Assay design, result interpretation | Appropriate assay formats, dose ranges | Confirmatory steps, statistical significance |
The following Graphviz diagram illustrates the complete experimental protocol for in silico target prediction, showing key steps, decision points, and iterative refinement processes:
Diagram 1: Experimental Protocol for In Silico Target Prediction (Width: 760px)
The development of a robust framework for assessing the reliability and confidence of in silico predictions represents a critical advancement in computational toxicology and drug discovery [3] [4]. This framework enables researchers to differentiate between high-confidence predictions suitable for regulatory decisions and lower-confidence predictions appropriate for hypothesis generation and screening purposes. The assessment incorporates multiple dimensions of evidence, including model performance characteristics (sensitivity, specificity, accuracy), chemical similarity to training set compounds, consensus across methods, and biological plausibility of the predicted interactions. For each prediction, the reliability is evaluated based on the relevance and robustness of the supporting information, with explicit documentation of the evidence trail and decision logic [4].
The confidence assessment follows a structured approach that evaluates both the experimental data (when available) and the in silico predictions against established quality criteria. For experimental data, evaluation includes consideration of test guidelines followed, methodological soundness, and consistency with existing knowledge. For in silico predictions, assessment includes verification of the applicability domain of the models, mechanistic basis for the predictions, and congruence with biological pathways [4]. This comprehensive evaluation leads to an overall confidence determination that informs how the prediction should be utilized in decision-making contexts, with higher confidence required for regulatory submissions and lower confidence potentially sufficient for early research prioritization.
Comprehensive documentation represents a critical component of reliable in silico target prediction, ensuring transparency, reproducibility, and regulatory acceptance of computational assessments. The documentation should include complete information about the chemical structure of the query compound (including any tautomeric or stereochemical considerations), software tools employed (with versions and specific parameters), databases utilized (with version information), raw results from all predictions, processing steps applied to generate the final target list, and the rationale for any prioritization or filtering decisions [3]. This detailed documentation enables independent verification of the results and facilitates method improvement through retrospective analysis.
The development of standardized reporting formats, such as the QSAR Model Reporting Format (QMRF), provides structured frameworks for documenting computational assessments [4]. These formats ensure consistent capture of critical information about model applicability, performance characteristics, and mechanistic basis. For target prediction studies, the documentation should specifically address the biological relevance of predicted targets, potential pathways affected, and comparative analysis with known compounds sharing similar targets. Additionally, any expert review of the computational results should be thoroughly documented, including the reviewer's qualifications, specific elements evaluated, and any adjustments made based on expert judgment [4]. This comprehensive approach to documentation supports the growing acceptance of in silico methods across regulatory and research contexts.
Table 3: Reliability Assessment Framework for In Silico Predictions
| Assessment Dimension | High Reliability Indicators | Low Reliability Indicators | Evaluation Methods |
|---|---|---|---|
| Model Performance | High accuracy (>80%) on test sets | Limited validation data | Cross-validation, external validation |
| Applicability Domain | Query compound within domain | Compound outside domain | Similarity measures, PCA analysis |
| Method Consensus | Multiple methods agree | Conflicting predictions | Consensus scoring, evidence weighting |
| Biological Plausibility | Consistent with known pathways | Contradicts established biology | Pathway analysis, literature mining |
| Structural Alerts | Identified mechanistic basis | No clear structural rationale | Alert identification, analogy searching |
| Experimental Concordance | Consistent with available data | Contradicts experimental results | Data comparison, statistical testing |
A recent case study demonstrates the practical application of in silico target prediction protocols for drug repurposing. The study focused on Fenofibric Acid, employing a systematic computational approach to identify new therapeutic targets [1]. The analysis revealed the compound's potential as a THRB (thyroid hormone receptor beta) modulator for thyroid cancer treatment, illustrating how standardized computational protocols can generate novel therapeutic hypotheses for existing compounds. The study implemented a programmatic pipeline that integrated multiple prediction methods and incorporated optimization strategies such as high-confidence filtering and fingerprint similarity analysis [1]. This case study exemplifies the growing sophistication of computational target prediction and its potential to identify new therapeutic applications beyond a compound's original indication.
The Fenofibric Acid analysis also highlighted important methodological considerations for effective target prediction. The researchers explored different fingerprint representations and similarity metrics, confirming that Morgan fingerprints with Tanimoto scores provided superior performance compared to alternative approaches [1]. Additionally, the study examined the impact of confidence thresholding on prediction utility, noting the trade-off between precision and recall that must be balanced according to specific research objectives. For drug repurposing applications where identifying all potential targets is prioritized, lower confidence thresholds may be appropriate, whereas for regulatory submissions requiring high certainty, more stringent thresholds would be necessary. These practical insights help refine protocol implementation for specific use cases.
The field of in silico target prediction continues to evolve rapidly, with several emerging trends likely to influence future protocol development. Integrated approaches that combine ligand-based and structure-based methods with systems biology data are showing promise for improving prediction accuracy and biological relevance [1] [2]. Additionally, the incorporation of artificial intelligence and deep learning techniques enables more sophisticated pattern recognition in chemical-biological data spaces, potentially revealing complex relationships that escape traditional computational methods. The growing availability of large-scale compound screening data from initiatives like the Tox21 program provides expanded training data for model development, while advances in computational power make increasingly sophisticated simulations feasible for routine application.
The development of standardized protocols for in silico toxicology represents an important initiative to increase methodological consistency and regulatory acceptance [3] [4]. These protocols, developed through international cross-industry collaboration, aim to ensure that computational assessments are performed in a "transparent, appropriate, well-documented, and repeatable manner" [4]. The protocol framework defines a series of toxicological effects or mechanisms relevant to specific endpoints, with information collected from both experimental data and in silico models evaluated within a structured hazard assessment framework. As these standardized protocols become more widely adopted and refined, they are anticipated to "lead to the increased use of valid in silico processes and principles" across diverse applications and regulatory jurisdictions [4], ultimately accelerating drug discovery while improving safety assessment.
In silico target prediction methods have matured into essential tools for modern drug discovery and safety assessment, offering powerful approaches for identifying potential biological targets of small molecules like this compound. The systematic comparison of available methods reveals that MolTarPred currently demonstrates the highest overall effectiveness, while Morgan fingerprints with Tanimoto scores represent the optimal similarity approach for ligand-based methods [1]. The development of standardized protocols ensures consistent application of these computational approaches, facilitating reproducibility and regulatory acceptance. The integration of these methodologies into a comprehensive workflow that progresses from computational prediction to experimental validation provides a robust framework for target identification and mechanistic hypothesis generation.
The case study of Fenofibric Acid illustrates the practical utility of these approaches for drug repurposing, identifying thyroid hormone receptor beta as a potential target for thyroid cancer treatment [1]. As the field continues to evolve, emerging trends in artificial intelligence, integrated method approaches, and standardized protocols promise to further enhance the reliability and application scope of in silico target prediction. By implementing these sophisticated computational approaches within structured frameworks, researchers can efficiently prioritize experimental efforts, reveal novel therapeutic applications, and accelerate the drug discovery process while maintaining rigorous scientific and regulatory standards.
What are the most common issues when purifying E2 glycoproteins? The most frequent challenges arise from the protein's complex structure. E2 glycoproteins are often rich in cysteine residues that form multiple disulfide bonds essential for correct folding [1] [2]. When expressed in systems like E. coli, this can lead to the formation of insoluble inclusion bodies [1]. Additionally, purification from bacterial systems introduces endotoxin contamination, which must be removed for any in vivo applications [1].
My target protein is trapped in inclusion bodies. How can I recover it? Recovery from inclusion bodies involves solubilizing the aggregated protein under denaturing and reducing conditions, followed by a careful refolding process. A representative protocol is summarized below [1]:
| Step | Key Parameter | Example / Typical Condition |
|---|---|---|
| Solubilization | Agent & Reducing Condition | DTT-SDS Buffer (e.g., 50 mM Tris, 100 mM DTT, 1% SDS) [1] |
| Refolding | Method & Buffer | Dialysis into a mild, neutral buffer (e.g., 50 mM Tris pH 7.0, 0.2% Igepal CA630) [1] |
| Critical Consideration | Redox System | The buffer must allow for correct disulfide bond reformation. Optimization of redox agents like reduced/oxidized glutathione is often needed. |
How can I effectively remove endotoxins from my protein preparation? For proteins purified from bacterial systems, Triton X-114 two-phase extraction is a highly effective method. This technique leverages the fact that endotoxins are lipopolysaccharides that partition into the detergent phase, while many proteins remain in the aqueous phase. This method has been shown to reduce endotoxin levels by 98-99% with minimal protein loss [1].
Which chromatographic methods are best for purifying E2 proteins? A multi-modal approach is often required to achieve high purity. The choice of method depends on your protein's specific properties and the stage of purification. The table below compares common techniques:
| Method | Separation Principle | Best Use Case / Stage |
|---|---|---|
| Affinity Chromatography | Specific interaction with a tag or ligand (e.g., His-tag, protein A) | Initial "capture" step to isolate the target from a crude extract [3] [4] |
| Ion-Exchange Chromatography (IEC) | Net surface charge of the protein | Intermediate purification to remove contaminants [3] [4] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic size (molecular weight and shape) | Final "polishing" step to remove aggregates and achieve high purity [3] [4] |
| Hydrophobic Interaction (HIC) | Surface hydrophobicity | Intermediate purification, often following a salt-rich elution [4] |
Here are detailed methodologies for key techniques referenced in the FAQs.
This protocol is adapted from the successful solubilization of a viral E2 protein from E. coli inclusion bodies [1].
This protocol describes a non-chromatographic method to efficiently remove endotoxins from protein solutions [1].
The following diagram illustrates a logical, multi-step purification strategy that integrates the methods discussed above to transform a crude sample into a pure, active protein.
Compounds like Catheduline E2 often need to be separated from isomers such as epimers, diastereoisomers, and positional or geometric isomers [1]. These molecules have very similar physical and chemical properties, including nearly identical polarity, which makes baseline separation with a single conventional HPLC run very difficult to achieve [1].
For complex separations, a single chromatographic run is often insufficient. The following advanced techniques are commonly employed.
| Technique | Core Principle | Key Advantage | Best Suited For |
|---|---|---|---|
| 2D-Liquid Chromatography (2D-LC) [2] | Uses two distinct, orthogonal separation mechanisms (e.g., reversed-phase then chiral) in sequence. | High resolving power for complex mixtures of isobars and enantiomers. | Separating a complex mixture of isomers and structurally related compounds in a single automated run. |
| Recycling Preparative HPLC [1] | Unresolved peak is repeatedly re-injected into the same column, increasing the number of theoretical plates with each cycle. | Achieves high-purity separation without needing longer columns or more solvent; ideal for poor UV-absorbing compounds. | Purifying compounds with nearly identical polarity when a single pass is insufficient for baseline separation. |
| Systematic HILIC Optimization [3] | Employs Design of Experiment (DOE) to optimize buffer concentration, gradient time, and temperature on zwitterionic columns. | DOE efficiently reveals interactions between parameters, leading to a robust analytical method. | Developing a highly optimized method for polar isomers, such as nucleotides; can be applied to other compound classes. |
This method is highly effective for separating isomeric and structurally related compounds [2].
First Dimension (Achiral Separation):
Heart-Cutting:
Second Dimension (Chiral Separation):
This technique is particularly useful for purifying natural products with very similar polarity [1].
Initial Setup:
Separation Cycle:
Collection:
Here are solutions to common problems you might encounter during method development.
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor Resolution | Stationary phase not selective enough. | Switch to a more orthogonal phase (e.g., from C18 to pentafluorophenyl or a chiral phase) [2] [4]. |
| Poor Resolution | Mobile phase not optimized. | Adjust solvent proportions, pH, or buffer concentration. Use a gradient elution. Consider additives like 0.1% DEA for chiral separations [2] [4]. |
| Peak Tailing | Secondary interactions with silanol groups. | Add mobile phase additives like ammonium acetate or diethylamine to improve peak shape [2] [4]. |
| Insufficient Separation in Prep-HPLC | Sample overload or inherently similar compounds. | Implement recycling preparative HPLC to increase effective column length and resolution [1]. |
Once separated, confirming the identity and isomeric purity of this compound is crucial.
To visualize the decision-making process for selecting the right separation strategy, the following flowchart can serve as a useful guide.
Cathedulins are a group of over 60 highly complex polyhydroxylated sesquiterpenes found in the khat plant (Catha edulis) [1]. They are present alongside other alkaloids like the stimulants cathinone and cathine [1].
The primary challenge in isolating specific cathedulins like E2 is that they often exist in complex mixtures of metabolites with very similar or identical polarity [2]. This makes separating them from related compounds (such as epimers, diastereoisomers, and homologs) using a single run of conventional preparative high-performance liquid chromatography (prep-HPLC) particularly difficult [2].
For purifying compounds with nearly identical physicochemical properties, Recycling Preparative High-Performance Liquid Chromatography (Recycling Prep-HPLC) is an efficient, though often overlooked, methodology [2].
The diagram below illustrates the two main types of recycling chromatography systems.
While direct data on Catheduline E2 is unavailable, here are common issues in recycling prep-HPLC and general guidance.
| Issue / Question | Probable Cause & Guidance |
|---|---|
| Insufficient resolution even after multiple cycles. | The polarity of the solvent system might not be optimal. While resolution increases with theoretical plates (cycles), a mobile phase that provides an initial retention time of 10-20 minutes for the target peak is crucial to avoid a time-consuming process [2]. |
| Significant peak broadening with each cycle. | This is a known consequence in single-column systems where the sample passes through the pump and detector repeatedly, causing band spreading [2]. Consider the "peak shaving" technique, where leading and tail ends of a partially resolved peak are collected to prevent overlap, or switch to an alternate two-column system to minimize this effect [2]. |
| Which detector is best for cathedulins? | If cathedulins, like some complex sugars, are poor UV-absorbing compounds, a Refractive Index (RI) detector might be a better choice over common UV/fluorescence detectors [2]. |
To build a more complete knowledge base for your support center, you may need to proceed with experimental optimization.
When faced with poor resolution, a systematic approach is key. The following flowchart can serve as a central guide for troubleshooting.
The table below summarizes the core parameters you can adjust, based on the factors in the resolution equation [1].
| Parameter | Action for Improvement | Key Considerations |
|---|---|---|
| Column | Use longer column [1]; smaller particle size (e.g., 3 or 5 µm) [2] [1]; different stationary phase chemistry [1] | Increased backpressure with smaller particles/longer columns [2]; selectivity change with different bonded phases [1] |
| Mobile Phase | Adjust organic solvent strength (e.g., reduce %B to increase retention) [1]; change organic modifier (ACN, MeOH, THF) [1]; adjust pH and buffer strength [1] | Most powerful way to change selectivity (α) [1]; use solvent strength charts for conversion [1] |
| Temperature | Increase temperature to improve efficiency and potentially change selectivity [1] | Can cause analyte/column degradation if too high [3]; 40–60°C for small molecules, 60–90°C for large molecules [1] |
| Flow Rate | Lower flow rate to improve resolution [3] | Increases analysis time; find balance between resolution and run time [3] |
| Injection Volume | Reduce volume to avoid column overloading [3] | Rule of thumb: inject 1-2% of total column volume for a 1µg/µl concentration [3] |
The table below summarizes key strategies to prevent degradation, drawing from research on extracellular vesicles, therapeutic peptides, and other labile molecules.
| Strategy | Rationale & Application | Key Findings from Literature |
|---|---|---|
| Buffer Optimization | Prevents particle aggregation and loss; critical for liquid storage. | HEPES buffered saline (HBS) superior to phosphate-buffered saline (PBS) for EV recovery [1]. PBS-HAT (Human albumin, trehalose) drastically improves EV preservation [2]. |
| Protective Excipients | Acts as a stabilizer, reduces surface adsorption, and protects against stress. | Bovine Serum Albumin (BSA) and Tween 20 improve EV preservation without affecting functionality [1]. Trehalose serves as a cryoprotective additive [2]. |
| Temperature & Container | Slows chemical degradation and physical processes; correct container prevents adsorption. | -80°C suitable for long-term storage; 4°C suitable for short-term [1]. Storage in polypropylene tubes superior to glass [1]. |
| pH Optimization | One of the most practical approaches to slow chemical degradation (e.g., deamidation). | Buffer selection and pH optimization are foundational for therapeutic peptide stability [3]. |
To establish the optimal storage conditions for your specific compound, you can adapt the following methodologies.
This protocol is based on experiments that evaluated the recovery of extracellular vesicles (EVs) under different conditions [1].
The workflow for this stability assessment can be summarized as follows:
For formal stability studies intended for regulatory submission, the International Council for Harmonisation (ICH) provides strict guidelines [4].
What is the biggest mistake when storing compounds like this compound? Using phosphate-buffered saline (PBS) as a storage buffer is a common pitfall. Multiple independent studies on EVs have shown it leads to drastic particle loss and aggregation. Opt for HEPES-based buffers or specialty formulations like PBS-HAT [1] [2].
Our compound is losing efficacy after multiple freeze-thaw cycles. What can we do? Aliquot your material to avoid repeated freezing and thawing. Furthermore, reformulating with cryoprotectants like trehalose or human serum albumin can significantly improve stability across freeze-thaw cycles [2].
How do we choose between a liquid formulation and a lyophilized powder? While a ready-to-use liquid formulation is preferred for convenience and cost, it requires robust stability data. If instability is observed, lyophilization (freeze-drying) with appropriate stabilizing excipients is the most reliable, though more expensive, alternative [3].
The overall process of developing and validating storage conditions can be visualized as a continuous cycle:
Here is a structured question-and-answer format that addresses common solubility problems. Simply fill in the bracketed information with data specific to Catheduline E2.
Q1: What are the fundamental physicochemical properties of this compound that affect its solubility? A: Understanding these core properties is the first step in troubleshooting.
Q2: Which solvents and buffers are most suitable for dissolving this compound? A: Solvent selection should be based on polarity, pH, and the compound's chemical stability. The table below summarizes a hypothetical solvent screening result. You must replace this with your actual experimental data.
| Solvent/Buffer System | Solubility at 25°C (mg/mL) | Key Observations (e.g., precipitation, stability) | Recommended for Biological Assays? |
|---|---|---|---|
| Phosphate Buffered Saline (PBS), pH 7.4 | [Insert data] | [e.g., Low solubility, amorphous precipitate] | Yes, but requires cosolvent |
| Dimethyl Sulfoxide (DMSO) | [Insert data] | [e.g., Highly soluble, stable for >24h] | Yes, as stock solution |
| Methanol | [Insert data] | [e.g., Moderately soluble] | No, for analytical prep only |
| Ethanol / Water (50:50 v/v) | [Insert data] | [e.g., Good solubility, no precipitation] | Yes |
Q3: What excipients can be used to enhance the solubility of this compound in aqueous solutions? A: If standard solvents are insufficient, consider these formulation aids.
| Excipient Class | Example | Mechanism of Action | Recommended Test Concentration |
|---|---|---|---|
| Surfactants | Polysorbate 80 (Tween 80) | Micelle formation, reduced surface tension | 0.01% - 0.1% (w/v) |
| Cyclodextrins | (2-Hydroxypropyl)-β-cyclodextrin (HPBCD) | Formation of water-soluble inclusion complexes | 1% - 10% (w/v) |
| Cosolvents | Polyethylene Glycol 400 (PEG 400) | Altering polarity of the bulk solvent | 5% - 40% (v/v) |
| Polymers | Polyvinylpyrrolidone (PVP K30) | Inhibition of precipitation via steric stabilization | 0.1% - 1% (w/v) |
Q4: What is a standard workflow for diagnosing and resolving solubility problems? The following diagram outlines a logical, step-by-step troubleshooting process.
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination This is a standard method for measuring the intrinsic solubility of a compound [1].
Protocol 2: Solvent & Excipient Screening via High-Throughput Turbidity Assay This method allows for rapid screening of multiple conditions.
To help me find the specific information you need, could you provide more details about this compound? For example:
Analytical method validation confirms that your testing procedure is suitable for its intended use [1]. The table below summarizes the key parameters you must validate for a quantitative method, such as an HPLC assay for potency or impurities.
Table 1: Key Validation Parameters and Typical Acceptance Criteria [1] [2] [3]
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of test results to the true value [2]. | Recovery of 98-102% for the API [1] [4]. |
| Precision | Degree of agreement among individual test results from multiple samplings [2]. | %RSD < 2.0% for repeatability (assay) [3] [4]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components [2]. | No interference from placebo, impurities, or degradants; peak purity confirmed [3]. |
| Linearity | The ability of the method to obtain results directly proportional to analyte concentration [5]. | Correlation coefficient (R) > 0.99 (or R² > 0.98) for the linear regression [5]. |
| Range | The interval between the upper and lower concentrations of analyte for which it has suitable accuracy, precision, and linearity [2]. | Typically 80-120% of the test concentration for assay [3]. |
| LOD / LOQ | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with acceptable accuracy and precision [2]. | LOD = 3.3 × (SD/S) LOQ = 10 × (SD/S) Where SD = standard deviation of response, S = slope of the calibration curve [1]. | | Robustness | Capacity of the method to remain unaffected by small, deliberate variations in method parameters [4]. | Method remains valid and meets system suitability with deliberate changes (e.g., flow rate ±0.1 mL/min, temperature ±2°C). |
Here are detailed methodologies for key validation experiments.
Objective: To demonstrate that the analytical method produces results directly proportional to the concentration of the analyte across the specified range [5].
Acceptance Criteria [5]:
Objective: To establish that the method provides results that are close to the true value.
Acceptance Criteria [1]:
Objective: To verify the degree of agreement among test results under the same operating conditions over a short period.
Table 2: Common HPLC Problems and Solutions [4]
| Problem | Potential Causes | Troubleshooting Actions |
|---|
| Poor Peak Shape/Resolution | - Inappropriate column chemistry
The following diagram illustrates the logical workflow for developing and validating an analytical procedure.
Q1: What is the difference between method validation and verification?
Q2: How often does a method need to be revalidated? Revalidation should be performed [1] [2]:
Q3: Why is linearity important if I'm only testing at 100% concentration? A defined linear range ensures that your method will provide accurate results even if there are slight, normal variations in sample concentration. It confirms that the instrument response is reliable both above and below the target concentration, which is crucial for accurate potency and impurity quantification [5].
Here are answers to common questions and solutions to frequent issues:
What are the primary pathways responsible for E2-related protein degradation? The ubiquitin-proteasome system (UPS) is a major pathway. In this process, proteins are tagged for degradation by a cascade of enzymes (E1, E2, E3) that attach ubiquitin chains. For instance, the E2 enzyme UBE2M promotes degradation via the Wnt/β-catenin signaling pathway [1]. Conversely, the E3 ligase NEDD4L can itself target other E2 enzymes, like UBE2T, for degradation, thereby stabilizing the latter's protein targets [2].
My experimental results show inconsistent E2 protein levels. What could be the cause? Inconsistent levels can arise from several factors related to the UPS and associated pathways. Key considerations and tools to investigate them are summarized in the table below.
| Possible Cause | Investigation Method | Key Reagents / Tools |
|---|---|---|
| Varied E2 ligase activity | Assess specific E2/E3 ligase expression (e.g., UBE2M, UBE2T) [1] [2] | siRNA, overexpression plasmids, Western Blot |
| Altered neddylation | Test if neddylation inhibition stabilizes your target [3] | MLN4924 (neddylation inhibitor) |
| Inefficient proteasome inhibition | Optimize proteasome inhibitor usage [2] | MG-132 (proteasome inhibitor) |
Here are detailed methodologies to inhibit key degradation pathways, based on published research.
This protocol is used to determine if your protein is degraded via the proteasome and to stabilize it for functional studies [2].
This protocol is based on studies of β-catenin stability and is useful for proteins regulated by the Wnt signaling pathway or neddylation [3].
The diagram below illustrates the key pathways involved in the degradation of proteins like E2 and potential intervention points.
The relationships between key elements in protein degradation pathways and stabilization strategies are as follows:
The term "Catheduline E2" is not defined in the available scientific literature. This guide is based on the well-established degradation mechanisms of related molecules, such as the hormone estradiol (E2) and various E2 ubiquitin-conjugating enzymes.
The table below summarizes the core parameters to consider when selecting an HPLC column for method development, which is particularly useful for analyzing specific compounds like Catheduline E2.
| Parameter | Options & Typical Specifications | Impact on Analysis | Application Guidance |
|---|---|---|---|
| Separation Mode [1] [2] | Reversed-Phase (RP), Normal-Phase (NP), HILIC, Size Exclusion, Ion Exchange | Dictates primary separation mechanism (polarity, size, charge). | Choose RP for most non-polar to moderately polar small molecules; NP for highly polar; HILIC for very hydrophilic compounds [1] [2]. |
| Stationary Phase [3] [4] [5] | C18, C8, Phenyl, Cyano, HILIC phases | Determines selectivity, retention, and efficiency. | C18: General-purpose, high retention for non-polar compounds. C8: Shorter retention, often better for moderately hydrophobic compounds; can reduce analysis time [5]. |
| Particle Size (µm) [3] [4] [6] | 1.8-2.0 (UHPLC), 3-3.5, 5 (Routine) | Smaller particles: higher efficiency/resolution, higher backpressure. | Use 5µm for standard HPLC; 3µm or sub-2µm for high-resolution or UHPLC applications with high-pressure systems [6]. |
| Pore Size (Å) [3] [6] [2] | 100-120Å, 200-300Å | Affects access to stationary phase surface area. | Use 100-120Å for molecules < 2000 Da. Use 200Å+ for larger molecules like proteins and peptides [3] [6]. |
| Column Dimensions [3] [6] | Length: 50-250 mm; ID: 2.1, 3.0, 4.6 mm | Longer columns: higher resolution, longer run times. Narrower ID: higher sensitivity, lower solvent consumption. | For high throughput, use short columns (50-100 mm). For complex mixtures, use longer columns (150-250 mm). Use 2.1-3.0 mm ID for MS compatibility and solvent savings [3] [6]. |
| pH Range [6] | e.g., 2-9, 1-12 (Extended) | Critical for column lifetime and analyte stability. | Operate within the manufacturer's specified range. Use extended pH columns for methods requiring harsh pH conditions [6]. |
Here are answers to common questions and problems encountered during HPLC column use.
Q: How do I start when developing a method for a new compound like this compound?
Q: When should I choose a C8 column over a C18 column?
The table below helps diagnose and address common HPLC column problems.
| Problem Symptom | Potential Causes | Corrective Actions & Solutions |
|---|
| High Backpressure [1] [8] | Clogged inlet frit from sample debris or mobile phase contaminants. | - Filter samples through a 0.2 or 0.45 µm membrane.
Q: What are the best practices for storing my HPLC column to maximize its life?
Q: How can I prevent "hydrophobic collapse" or de-wetting?
Cathinone is the primary psychoactive alkaloid in khat and has been extensively studied. The table below summarizes key experimental data on its activity.
| Activity / Property | Experimental Data | Experimental Protocol |
|---|---|---|
| Neurotransmitter Release [1] [2] | Potent norepinephrine-dopamine releasing agent (NDRA); induces locomotor stimulation & stereotyped behaviors in rats. | In vivo behavioral assays: Rodents administered cathinone i.p.; locomotor activity & stereotyped behaviors (sniffing, biting) recorded and compared to amphetamine [2]. |
| Immune Cell Signaling [3] | Reduces phosphorylation of key signaling proteins (c-Cbl, ERK1/2, p38 MAPK, p53) in human leukocytes. | Flow cytometry: Human PBMCs treated with cathinone; intracellular phospho-proteins measured in T-cells, B-cells, NK cells, monocytes using modification-specific antibodies [3]. |
| Cytochrome P450 Inhibition [4] | Competitively inhibits CYP1A2 (Ki=57.12 µM); uncompetitive for CYP2A6 (Ki=13.75 µM); noncompetitive for CYP3A5 (Ki=23.57 µM). | In vitro fluorescence assays: Recombinant human CYP enzymes incubated with cathinone & fluorogenic substrates; Ki determined. Docking studies identified binding interactions [4]. |
| Cell Proliferation & Stress [5] | Khat extract (containing cathinone) upregulates pro-apoptotic BAX, p53, & IL-6; affects Wnt/FGF signaling in SKOV3 cells. | Cell-based assays (RT-qPCR, immunostaining): Ovarian cancer cells treated with khat extract; gene/protein expression changes analyzed for apoptosis & signaling pathways [5]. |
The following diagram illustrates the key signaling pathways that a khat extract—which contains cathinone—was found to affect in one study on ovarian cancer cells. This provides context for the complex signaling interactions associated with khat's components.
Specific data on the activity of This compound is limited. Here is what can be concluded from the available search results:
For researchers aiming to design a study to fill this knowledge gap, the established methodologies used for cathinone provide an excellent framework. A comparative guide could propose the following experimental approaches:
The table below summarizes the key characteristics of Cathedulin E2 based on foundational research, comparing it with other cathedulins isolated from khat [1].
| Characteristic | Cathedulin E2 | Other Cathedulins (Examples) |
|---|
| Molecular Formula | C₃₈H₄₀N₂O₁₁ [1] | E8: C₃₂H₃₇NO₁₀ K1 (Y1): C₄₂H₅₃NO₂₀ E3 (K11): C₅₄H₆₀N₂O₂₃ [1] | | Molecular Weight | 700 [1] | Ranges from ~595 (E8) to ~1168 (E5) [1] | | Sesquiterpene Core | Pentahydroxydihydroagarofuran (2) [1] | Primarily Euonyminol (1), especially in medium/high MW groups [1] | | Esterifying Acids | 2x Acetate, 2x Nicotinate, 1x Benzoate [1] | Includes Acetate, Nicotinate, Benzoate, 2-hydroxyisobutyrate, Evoninic acid, Cathic acid, tri-O-methylgallic acid [1] | | Structural Group | Low molecular weight, simple polyester [1] |
While direct comparative data is limited, here is context from available studies.
The available information is primarily structural. For the experimental and performance comparison data you require, I suggest the following steps:
The table below summarizes common techniques used to determine binding affinity, which is typically quantified by the Equilibrium Dissociation Constant (K_D). A lower K_D value indicates a stronger, higher-affinity interaction [1].
| Method | Key Principle | Typical Data Output | Key Experimental Controls Required [1] |
|---|---|---|---|
| Native Mass Spectrometry (MS) | Measures mass-to-charge ratio of intact protein-ligand complexes under non-denaturing conditions [2]. | K_D from intensity ratios of bound/unbound protein ions. | Account for in-source dissociation, non-specific binding, and uniform response factors [2]. |
| Surface Plasmon Resonance (SPR) & Isothermal Titration Calorimetry (ITC) | SPR: Measures change in refractive index near a sensor surface when binding occurs. ITC: Directly measures heat released or absorbed during binding [1]. | K_D, reaction kinetics (SPR), and thermodynamic parameters (ITC). | Demonstrate equilibration by varying incubation time; avoid titration regime by controlling concentration of limiting component [1]. |
| Electrophoretic Mobility Shift Assay (EMSA) | Measures shifted mobility of a protein-nucleic acid complex vs. free nucleic acid in a gel matrix [3]. | Binding affinity from fraction of shifted probe at different protein concentrations. | Specificity confirmed by competition with unlabeled DNA; supershift with antibody [3]. |
A critical review of 100 binding studies found that a majority lacked essential controls, potentially leading to incorrect K_D values and flawed biological interpretations [1]. The diagram below outlines the fundamental steps needed to validate a binding measurement.
Computational methods are increasingly important for predicting binding affinity, especially in early drug discovery. The table below compares different approaches.
| Method / Model | Type | Key Features | Reported Performance |
|---|---|---|---|
| Boltz-2 [4] | Deep Learning Foundation Model | Jointly predicts 3D structure and binding affinity; open-source. | Approaches accuracy of physics-based FEP methods; >1000x faster [4]. |
| WPGraphDTA [5] | Deep Learning (Specialized) | Uses graph neural networks for drug features and Word2vec for protein sequences. | Shows good prediction performance on benchmark datasets (Davis, KIBA) [5]. |
| Molecular Dynamics (MD) with MM-PBSA [6] | Physics-Based Simulation | Refines docked poses with MD and calculates binding free energy. | Used to rank binding affinities and understand residue-level contributions [6]. |
A common computational workflow combines different techniques for robust results, as shown in the diagram below.
For researchers, a systematic SAR investigation typically involves an iterative process of chemical modification and biological testing to understand which parts of a molecule are essential for its activity [1]. The table below outlines core strategies and experimental goals in a typical SAR study.
| Strategy | Typical Experimental Modification | Information Goal |
|---|---|---|
| Probing Functional Groups [1] | Systematically alter or remove functional groups (e.g., replace -OH with -H or -OCH₃). | To determine if a specific group is critical for binding and whether it acts as a hydrogen bond donor or acceptor. |
| Assessing Hydrophobicity [2] | Modify non-polar regions of the molecule or measure changes in LogP (partition coefficient). | To correlate the lipophilicity of the compound with its biological activity and membrane permeability. |
| Analyzing Steric & Electronic Effects | Introduce substituents of different sizes or with varying electron-donating/withdrawing properties. | To understand the spatial and electronic requirements of the binding site. |
| Evaluating Pharmacophore | Identify the 3D arrangement of chemical features common to all active molecules. | To define the essential molecular framework required for interaction with the biological target. |
A reliable SAR study relies on high-quality experimental data. The following table summarizes common protocols used to generate the biological data for these analyses.
| Assay Type | General Experimental Protocol | Primary Measured Output |
|---|---|---|
| Cellular Antiviral Assay [3] | Infect permissive cell lines (e.g., Vero E6, Caco-2) with the virus. Apply the compound and monitor effects over time (e.g., 2-96 hours post-infection). | Viral RNA copies (via RT-qPCR), infectious particle count (via TCID₅₀), and observation of cytopathic effect (CPE). |
| Cytotoxicity Assay | Treat cell lines with the compound and measure cell viability after a set incubation period. | Half-maximal cytotoxic concentration (CC₅₀) to determine the compound's safety window. |
| Enzyme/Receptor Binding Assay | Incubate the purified target protein with the compound and a labeled reporter ligand. | Half-maximal inhibitory concentration (IC₅₀), which measures the potency of the compound in displacing the ligand. |
The process of establishing a Structure-Activity Relationship is iterative. The diagram below outlines the key stages of this cycle.
To find the specific information you need on Cateduline E2, I suggest you try the following:
The table below summarizes the key characteristics of different E2 enzyme inhibitor classes, focusing on Cdc34A/Ube2R1 as a representative example.
| Inhibitor Class / Name | Mechanism of Action | Stage of Development | Key Advantages | Key Limitations | Reported Experimental Ki/IC50 |
|---|
| Small Molecule (CC0651) | Allosteric; stabilizes a low-affinity interface between E2 (Cdc34A) and ubiquitin, trapping the E2~Ub thioester [1] | Research tool | • Reversible inhibitor • Revealed a novel, "druggable" pocket | • Low potency (analogues in micromolar range) • Mechanism may not be generalizable to all E2s | Analogue affinities in the micromolar range [1] | | Engineered Ubiquitin Variants (UbVs) | Binds with high affinity and specificity to the "backside" of E2s (e.g., Ube2D1, Ube2G1), disrupting Ub binding or E1 charging [2] | Research tool | • High potency and selectivity • Validates the E2 backside as a viable target • Can inhibit via multiple mechanisms | • Protein-based, posing delivery challenges for therapeutic use | High affinity and specificity demonstrated via competitive ELISA; precise Ki/IC50 not listed [2] | | Neddylation E2 Inhibitors (Targeting UBE2M/UBE2F) | Disrupts the neddylation pathway, often by targeting the E2-DCN1 interaction, leading to inactivation of cullin-RING ligases (CRLs) [3] | Early discovery / pre-clinical for cancer | • Targeted strategy for cancers with neddylation hyperactivation • Indirectly modulates a broad set of proteins | • Specific inhibitors for the E2s themselves are still in development | Several inhibitors targeting the UBE2M-DCN1 interaction are in development [3] | | Active Site-Directed Covalent Inhibitors | Forms a covalent adduct with the active site cysteine of the E2 enzyme [2] | Research tool | • Direct mechanism | • Lack of specificity due to conserved active site across E2s • Few reported examples | Limited data available [2] |
To ensure the reliability and reproducibility of enzyme inhibition data, follow these standardized experimental procedures.
This SOP outlines the core steps for a robust inhibition assay [4].
SPR is ideal for measuring binding affinity (KD) and kinetics (kon, koff) [5].
This model is used when the inhibitor binds reversibly to the same site as the substrate.
K_mObs = K_m * (1 + [I] / K_i)Y = V_max * X / (K_mObs + X)[I] is the inhibitor concentration (entered as a constant for each data set), K_i is the inhibition constant, V_max is the maximum velocity, X is the substrate concentration, and Y is the enzyme velocity [6].The following diagrams, generated with Graphviz, illustrate the primary mechanisms of E2 enzyme inhibition.
This diagram shows how the small molecule CC0651 acts as an allosteric inhibitor by stabilizing the E2-Ubiquitin complex [1].
This diagram illustrates how engineered Ubiquitin Variants (UbVs) inhibit E2 function by binding tightly to the E2 backside [2].
For researchers and drug development professionals, validating a biological assay is a critical, multi-stage process. The following table summarizes the key parameters and goals based on established scientific guidelines [1].
| Validation Parameter | Purpose / Goal |
|---|---|
| Precision | To determine how close individual replicate measurements are to each other. Often validated using an m:n:θb procedure (m sample levels, n replicates) [2]. |
| Accuracy | To determine how close the assay value is to its known true value [2]. |
| Selectivity | To confirm the assay performs as expected in the presence of expected components like impurities [2]. |
| Stability | To ensure the assay performs reliably after the sample has been subjected to different conditions over time [2]. |
| Sensitivity | To determine the lowest level of the analyte that can be reliably measured. A common goal is to achieve a low ng/mL or even pg/mL range [3]. |
A critical distinction in the field is between analytical method validation (assessing the assay's performance and reproducibility) and clinical qualification (the evidentiary process of linking a biomarker with biological processes and clinical endpoints) [1]. Furthermore, the FDA categorizes biomarkers based on their level of validation, from exploratory to probable valid and finally known valid, the latter requiring widespread consensus in the scientific community [1].
While not specifically for "Catheduline E2," the following example from a study on 17β-estradiol (E2) illustrates a detailed in vivo and in vitro experimental protocol that could serve as a reference for designing validation studies [4].
The journey from biomarker discovery to a clinically validated tool is a structured pathway. The diagram below outlines the key stages and decision points in this process, synthesizing the information from the search results [1].
To locate the specific information you need on "this compound," you may find the following steps helpful: